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Core Science & Biosynthesis

Foundational

2-(Methoxycarbonyl)-1H-indole-3-carboxylic Acid: A Comprehensive Technical Guide on Synthesis, Orthogonal Reactivity, and Applications in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the indole scaffold remains one of the most...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the indole scaffold remains one of the most privileged structures, frequently appearing in FDA-approved therapeutics ranging from oncology drugs to antivirals. Among the highly functionalized indole building blocks, 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (CAS: 2089967-49-5) stands out as a critical intermediate .

The strategic value of this compound lies in its orthogonal reactivity . By possessing a methyl ester at the C2 position and a free carboxylic acid at the C3 position, chemists can selectively derivatize one site without necessitating complex protection/deprotection schemes. This whitepaper details the physicochemical profile, a self-validating synthetic methodology, and the mechanistic rationale behind its use in advanced drug development.

Physicochemical Properties & Molecular Architecture

The molecular architecture of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid features an electron-rich aromatic core modulated by two electron-withdrawing carbonyl groups. This push-pull electronic distribution significantly impacts the pKa of the N-H bond and the nucleophilicity of the indole ring.

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Name 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acidIUPAC standard nomenclature.
CAS Registry Number 2089967-49-5Unique identifier for procurement and safety tracking .
Molecular Formula C₁₁H₉NO₄Dictates exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 219.19 g/mol Optimal low-molecular-weight building block for fragment-based drug design (FBDD).
Structural Features C2-Ester, C3-Carboxylic AcidEnables orthogonal cross-coupling and amidation reactions.
Purity Standard ≥ 98% (Typical commercial grade)Essential for preventing side-reactions in sensitive catalytic cycles.

Mechanistic Pathway & Synthetic Workflow

To harness this compound effectively, one must understand its synthetic origin. Direct regioselective mono-esterification of indole-2,3-dicarboxylic acid is notoriously difficult due to competing steric and electronic effects. Therefore, the most robust, self-validating approach is the bottom-up synthesis via C3-formylation followed by chemoselective oxidation .

Below is the logical workflow mapping the synthesis and subsequent orthogonal functionalization of the target compound.

G N1 Methyl 1H-indole-2-carboxylate (Starting Material) N2 Vilsmeier-Haack Formylation (POCl3, DMF) N1->N2 Regioselective C3 Attack N3 Methyl 3-formyl-1H-indole-2-carboxylate (Intermediate) N2->N3 Hydrolysis N4 Pinnick Oxidation (NaClO2, NaH2PO4, Scavenger) N3->N4 Mild Oxidation N5 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (Target Compound) N4->N5 Chemoselective Conversion N6 C3: Amide Coupling (Peptide Synthesis / API Building) N5->N6 Orthogonal Reactivity (C3) N7 C2: Selective Saponification (Late-stage Functionalization) N5->N7 Orthogonal Reactivity (C2)

Workflow for the synthesis and orthogonal functionalization of the title indole derivative.

Step-by-Step Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in failure safeguards. The following two-step methodology is designed as a self-validating system , ensuring high yield and purity by actively suppressing known side-reactions.

Step 1: Vilsmeier-Haack Formylation of Methyl 1H-indole-2-carboxylate

Objective: Regioselective introduction of a carbon electrophile at the C3 position. Causality: The enamine-like character of the indole ring makes the C3 position the most nucleophilic site. The Vilsmeier reagent (chloromethyleneiminium ion) exploits this electronic bias, ensuring >95% regioselectivity.

  • Reagent Preparation: In an oven-dried, argon-purged flask, cool anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv) to 0 °C.

  • Activation: Add Phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise over 15 minutes. Validation Check: The solution should turn pale yellow, indicating the formation of the active Vilsmeier reagent.

  • Substrate Addition: Dissolve Methyl 1H-indole-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the activated complex at 0 °C.

  • Reaction Execution: Heat the mixture to 40 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quenching: Pour the mixture over crushed ice and neutralize cautiously with 2M NaOH until pH 7-8 is reached. This hydrolyzes the iminium intermediate to the aldehyde.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield Methyl 3-formyl-1H-indole-2-carboxylate .

Step 2: Chemoselective Pinnick Oxidation

Objective: Oxidation of the C3-aldehyde to the carboxylic acid without hydrolyzing the C2-methyl ester. Causality: Standard oxidants (like KMnO₄ or Jones reagent) are too harsh and will degrade the electron-rich indole core or hydrolyze the ester. The Pinnick oxidation utilizes Sodium Chlorite (NaClO₂), which is exceptionally mild and chemoselective for aldehydes.

  • Solvent System: Dissolve the intermediate from Step 1 (1.0 equiv) in a mixture of tert-butanol and water (ratio 4:1).

  • Scavenger Addition (Critical Step): Add 2-methyl-2-butene (10.0 equiv). Causality: The oxidation generates hypochlorous acid (HOCl) as a byproduct, which will rapidly chlorinate the indole ring. The alkene acts as a sacrificial scavenger, reacting with HOCl to form a benign chlorohydrin, thus protecting the API core.

  • Buffer & Oxidant: Add Sodium dihydrogen phosphate (NaH₂PO₄, 2.0 equiv) to buffer the solution, followed by Sodium Chlorite (NaClO₂, 3.0 equiv).

  • Execution: Stir at room temperature for 4 hours. The reaction is self-indicating; the disappearance of the aldehyde proton (~10 ppm) in in-process NMR or LC-MS confirms completion.

  • Workup: Remove volatiles under reduced pressure. Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the product.

  • Purification: Filter the precipitate and recrystallize from Ethanol/Water to yield pure 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid .

Applications in Drug Discovery

The strategic placement of the functional groups on 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid makes it an indispensable tool in modern pharmacophore generation.

Synthesis of HCV Polymerase Inhibitors

Derivatives of indole-2,3-dicarboxylic acids are foundational in the synthesis of non-nucleoside inhibitors of Hepatitis C Virus (HCV) polymerases. The orthogonal functionalization allows for the rapid generation of pyrrolo[3,4-b]indole-1,3-dione libraries. By amidating the C3 position and subsequently cyclizing with the C2 ester, chemists can rapidly synthesize rigid, planar tricyclic systems that intercalate into viral enzyme active sites .

Decarboxylative Halogenation for Marine Alkaloid Synthesis

In advanced synthetic methodologies, the C3 carboxylic acid can serve as a traceless directing group or be subjected to hypervalent iodine(III)-mediated decarboxylative halogenation. This reactivity is highly sought after for synthesizing complex polybromoindole marine alkaloids (e.g., rigidins and caulersins), which exhibit potent cytotoxic and antiviral properties .

References

  • Google Patents. "Heterocyclic compounds and their use as inhibitors of HCV polymerases for the treatment of HCV." Patent GB2450771A.
  • ResearchGate. "Decarboxylative Halogenation of Indolecarboxylic Acids Using Hypervalent Iodine(III) Reagent and Its Application to the Synthesis of Polybromoindoles." Heterocycles. Available at:[Link]

Exploratory

A Comprehensive Technical Guide to 2-(Methoxycarbonyl)-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (CAS No: 2089967-49-5), a key heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (CAS No: 2089967-49-5), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document, grounded in established chemical principles and data from closely related analogues, offers a comprehensive overview of its synthesis, characterization, potential applications, and safe handling. This guide is intended to serve as a foundational resource for researchers and developers, enabling them to leverage the unique structural features of this indole derivative in their work.

Introduction: The Indole Scaffold in Modern Chemistry

The indole ring system is a privileged scaffold in drug discovery and natural product synthesis, forming the core of numerous biologically active molecules.[1] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid belongs to a class of 2,3-disubstituted indoles, which are of particular interest due to their potential to interact with various biological targets. The presence of both a methoxycarbonyl group at the 2-position and a carboxylic acid at the 3-position offers distinct opportunities for further chemical elaboration and tuning of physicochemical properties.

This guide will provide a deep dive into the chemistry of this specific indole derivative, offering both established data and scientifically-grounded predictions to facilitate its use in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid is presented below.

PropertyValueSource
CAS Number 2089967-49-5BLDpharm
Molecular Formula C11H9NO4Calculated
Molecular Weight 219.19 g/mol Calculated
Appearance Predicted to be a solidInferred from analogues
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Inferred from analogues
Melting Point Not available. Predicted to be a high-melting solid.-

Synthesis and Purification

While a specific, optimized synthesis for 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid is not widely published, a highly plausible and efficient route involves the selective monohydrolysis of the corresponding diester, dimethyl 1H-indole-2,3-dicarboxylate. This approach is based on established methods for the selective hydrolysis of symmetric and asymmetric diesters.[1][3]

Proposed Synthetic Pathway: Selective Monohydrolysis

The selective hydrolysis of one of the two ester groups in dimethyl 1H-indole-2,3-dicarboxylate can be achieved under controlled basic conditions. The ester at the 3-position is generally more susceptible to hydrolysis due to the electronic influence of the indole nitrogen.

G cluster_0 Synthesis of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid start Dimethyl 1H-indole-2,3-dicarboxylate intermediate Intermediate (mono-anion) start->intermediate 1. NaOH (aq), THF 2. Controlled Temperature (0°C) product 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid intermediate->product Acidic Workup (e.g., HCl)

Caption: Proposed synthesis of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid via selective monohydrolysis.

Detailed Experimental Protocol (Proposed)

This protocol is a guideline based on similar selective hydrolysis reactions.[3] Optimization of reaction time, temperature, and stoichiometry of the base may be required.

Materials:

  • Dimethyl 1H-indole-2,3-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 1H-indole-2,3-dicarboxylate (1 equivalent) in a mixture of THF and water.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Hydrolysis: Slowly add a solution of NaOH (1.0-1.2 equivalents) in water dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-acid.

  • Quenching: Once the reaction is complete, quench the reaction by adding 1M HCl until the pH of the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The indole NH proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons on the benzene ring will appear in the range of 7-8 ppm. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a very downfield position (>12 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons (ester and carboxylic acid) in the range of 160-175 ppm. The aromatic carbons of the indole ring will appear between 110-140 ppm. The methoxy carbon will be observed around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • An N-H stretch from the indole ring, around 3300-3400 cm⁻¹.

  • Two C=O stretches: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the ester (around 1720-1740 cm⁻¹).

  • C-O stretches for the ester and carboxylic acid in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H and C=C stretching vibrations.[7][8]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI), the expected [M-H]⁻ ion would be at m/z 218.1, and the [M+H]⁺ ion at m/z 220.1. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Potential Applications in Drug Discovery and Development

The indole-3-carboxylic acid scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules.[9] The presence of two distinct functional groups in 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid allows for selective chemical modifications, making it a valuable building block in drug discovery programs.

G cluster_0 Applications in Drug Discovery Core 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid App1 Anticancer Agents Core->App1 Derivative Synthesis App2 Antihypertensive Agents Core->App2 Derivative Synthesis App3 Antimicrobial Agents Core->App3 Derivative Synthesis App4 Enzyme Inhibitors Core->App4 Derivative Synthesis

Caption: Potential applications of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid in drug discovery.

  • Anticancer Agents: Indole derivatives have shown significant potential as anticancer agents by targeting various pathways involved in cancer progression.[9] The carboxylic acid and ester moieties can be converted to amides and other functional groups to explore structure-activity relationships.

  • Antihypertensive Agents: Derivatives of indole-3-carboxylic acid have been investigated as angiotensin II receptor antagonists for the treatment of hypertension.[7]

  • Antimicrobial Agents: The indole nucleus is present in many natural and synthetic compounds with antibacterial and antifungal activities.[4]

  • Enzyme Inhibitors: The rigid indole scaffold can serve as a template for the design of inhibitors for various enzymes implicated in disease.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[4][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Conclusion

2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid is a promising building block for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted analytical data. By leveraging the information presented here, researchers can confidently incorporate this versatile indole derivative into their synthetic and drug discovery endeavors. As research on this specific molecule progresses, the scientific community will undoubtedly uncover even more of its potential.

References

  • Safety Data Sheet Indole-2-carboxylic acid. (n.d.). MetaSci.
  • Loba Chemie. (2015, April 9). INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY MSDS.
  • Apollo Scientific. (2023, June 27).
  • Central Drug House (P) Ltd. (n.d.).
  • AK Scientific, Inc. (n.d.).
  • Chen, H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Miki, Y., et al. (2011).
  • Magritek. (n.d.).
  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • D'auria, M., et al. (2022).
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.).
  • Abdullahi, I., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal.
  • Cohen, J. D., & Baldi, B. G. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Li, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
  • Soriano, D. S., & Ellison, R. J. (1999). Synthetic Methods used to construct indoles. University of Pittsburgh-Bradford.
  • Cohen, J. D., & Baldi, B. G. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC.
  • Larock, R. C., & Yum, E. K. (1991). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC.
  • Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed.
  • Bianchi, D., et al. (1995). Selective enzymatic hydrolysis of aromatic diesters using esterase from Brevibacterium imperiale B222.
  • Miki, Y., et al. (1999).
  • D'auria, M., et al. (2022). Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing from conventional to μW-heating conditions.
  • Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.
  • Fang, H., et al. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. PubMed.
  • ChemicalBook. (n.d.). Indole-3-carboxylic acid synthesis.
  • Google Patents. (n.d.).

Sources

Foundational

Synonyms for 2-methoxycarbonyl-1H-indole-3-carboxylic acid

Navigating Chemical Nomenclature and Sourcing in Drug Discovery: A Technical Guide to 2-Methoxycarbonyl-1H-indole-3-carboxylic acid Executive Summary In pharmaceutical R&D, the indole scaffold is a privileged structure u...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Chemical Nomenclature and Sourcing in Drug Discovery: A Technical Guide to 2-Methoxycarbonyl-1H-indole-3-carboxylic acid

Executive Summary

In pharmaceutical R&D, the indole scaffold is a privileged structure ubiquitous in biologically active molecules. However, the procurement, patent landscaping, and synthesis of specific indole derivatives are frequently complicated by fragmented chemical nomenclature. This whitepaper deconstructs the synonymy surrounding 2-methoxycarbonyl-1H-indole-3-carboxylic acid (CAS 2089967-49-5) . By mapping its various structural identifiers to practical database querying strategies, and providing self-validating experimental protocols for its downstream application, this guide serves as a comprehensive resource for drug development professionals.

Structural Deconstruction & Synonym Mapping

The compound 2-methoxycarbonyl-1H-indole-3-carboxylic acid (Molecular Formula: C₁₁H₉NO₄, MW: 219.19 g/mol ) is a monoesterified derivative of the parent 1H-indole-2,3-dicarboxylic acid[1]. The existence of multiple synonyms for this single molecule stems from competing nomenclature rules regarding functional group priority and positional numbering on the fused bicyclic indole ring.

Under strict IUPAC rules, the free carboxylic acid at the C-3 position holds higher priority than the methyl ester at the C-2 position, dictating the base name as a "carboxylic acid" with a "methoxycarbonyl" substituent. Conversely, CAS registry naming conventions often index the parent dicarboxylic acid first, followed by the esterification state, leading to significant divergence in search hits across chemical databases[2].

Table 1: Synonym Landscape and Contextual Utility
Chemical SynonymNomenclature StandardPrimary Context of Use
2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid IUPAC-derivedAcademic literature, mechanistic studies, and structural description[1].
1H-Indole-2,3-dicarboxylic acid, 2-methyl ester CAS Index NamePatent landscaping, regulatory documentation, and CAS registry searches[3].
2-Methyl 1H-indole-2,3-dicarboxylate Common / Vendor NameE-commerce procurement, inventory management, and vendor catalogs[2].

Causality Note: Failure to query all three synonyms during procurement often leads to duplicate purchasing or missed sourcing opportunities, as vendors like BLD Pharm and CymitQuimica index their inventories under different naming conventions[1][2].

Experimental Utility & Downstream Applications

Once successfully sourced using the correct synonyms, 2-methoxycarbonyl-1H-indole-3-carboxylic acid serves as a critical building block. It is frequently utilized in the synthesis of complex marine alkaloids (such as caulersin) and 2-acylindole derivatives via C-H activation or anhydride intermediates[4].

The following self-validating protocols detail the analytical verification of the procured standard and its subsequent use in regioselective synthesis.

Protocol 1: Analytical Verification of Procured Standards (LC-MS & NMR)

Because commercial vendors use varying synonyms and synthesis routes, incoming standards must be rigorously verified for identity and to rule out hydrolysis to the parent dicarboxylic acid[5].

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the procured compound in 1.0 mL of LC-MS grade Methanol. Rationale: Methanol ensures complete solvation of both the polar carboxylic acid and the lipophilic indole core.

  • Step 2: LC-MS Analysis. Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Use a mobile phase gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Rationale: The acidic modifier suppresses the ionization of the C-3 carboxylic acid, ensuring sharp peak shapes and reproducible retention times.

  • Step 3: Mass Spectrometry Detection. Operate in positive electrospray ionization (ESI+) mode.

  • Step 4: ¹H-NMR Spectroscopy. Dissolve 5.0 mg of the compound in 0.5 mL of DMSO-d₆. Rationale: DMSO-d₆ prevents the rapid exchange of the indole N-H proton, allowing it to be observed as a broad singlet downfield (>11.0 ppm).

Validation Checkpoint: A successful verification will yield a single sharp UV peak (254 nm) with a corresponding exact mass of m/z 220.06 [M+H]⁺ (Calculated exact mass for C₁₁H₉NO₄ is 219.05). In the ¹H-NMR spectrum, a distinct 3-proton singlet at ~3.9 ppm must be present, confirming the intact C-2 methyl ester. If an m/z of 206.04 is observed, the sample has hydrolyzed to the parent 1H-indole-2,3-dicarboxylic acid.

Protocol 2: Regioselective Synthesis of 2-Acylindole-3-carboxylic Acids

This protocol utilizes the verified compound to generate 2-acylindoles, mimicking the foundational steps for synthesizing polybromoindole alkaloids[4].

  • Step 1: Anhydride Formation. Suspend 1.0 eq of 2-methoxycarbonyl-1H-indole-3-carboxylic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of oxalyl chloride and a catalytic drop of DMF at 0°C. Stir for 2 hours, then concentrate in vacuo to yield the highly reactive indole-2,3-dicarboxylic anhydride intermediate.

  • Step 2: Grignard Addition. Dissolve the crude anhydride in anhydrous THF at -78°C. Dropwise, add 1.1 eq of Methylmagnesium bromide (MeMgBr). Rationale: The C-2 position of the anhydride is more electrophilic due to the inductive electron-withdrawing effect of the adjacent indole nitrogen. Nucleophilic attack occurs regioselectively at C-2.

  • Step 3: Workup. Quench the reaction strictly at -78°C with saturated aqueous NH₄Cl to prevent over-addition. Extract with Ethyl Acetate (3x), dry the organic layer over Na₂SO₄, and concentrate.

  • Step 4: Purification. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the 2-acetyl-1H-indole-3-carboxylic acid.

Validation Checkpoint: FT-IR analysis of the purified product will show the disappearance of the characteristic anhydride stretching bands (~1760 and 1820 cm⁻¹) and the emergence of a ketone carbonyl stretch at ~1680 cm⁻¹, validating the regioselective ring opening[4].

Visualizing the Synonym-to-Synthesis Workflow

The following diagram illustrates the critical path from managing chemical nomenclature to executing downstream drug discovery applications.

G Syn1 IUPAC Name 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid DB Chemical Databases (CAS, PubChem, Vendor Catalogs) Syn1->DB Query Syn2 CAS Name 1H-Indole-2,3-dicarboxylic acid, 2-methyl ester Syn2->DB Query Syn3 Vendor Name 2-Methyl 1H-indole-2,3-dicarboxylate Syn3->DB Query QC Analytical QC (LC-MS: m/z 220.06, 1H-NMR) DB->QC Procurement & Verification App1 Marine Alkaloid Synthesis (e.g., Caulersin) QC->App1 Validated Precursor App2 Regioselective Grignard Addition (2-Acylindoles) QC->App2 Validated Precursor

Caption: Workflow mapping compound synonyms through database procurement to downstream synthesis applications.

References

  • Miki, Y., et al. (2006). Synthesis of caulersin and its isomers by reaction of indole-2,3-dicarboxylic anhydrides with methyl indoleacetates. Tetrahedron Letters, 47(29), 5215-5218. Retrieved from [Link]

Sources

Exploratory

Indole-2,3-dicarboxylic Acid 2-Methyl Ester: Physicochemical Properties, Mechanistic Reactivity, and Synthetic Applications

Executive Summary Indole-2,3-dicarboxylic acid 2-methyl ester (CAS: 2089967-49-5), systematically known as 2-(methoxycarbonyl)-1H-indole-3-carboxylic acid, is a highly functionalized heterocyclic building block. For drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-2,3-dicarboxylic acid 2-methyl ester (CAS: 2089967-49-5), systematically known as 2-(methoxycarbonyl)-1H-indole-3-carboxylic acid, is a highly functionalized heterocyclic building block. For drug development professionals and synthetic chemists, this compound offers an orthogonal reactivity profile: the C2-position is protected as a methyl ester, while the C3-position retains a free carboxylic acid. This differentiation is critical for the iterative synthesis of complex marine bis-indole alkaloids, targeted kinase inhibitors, and polybromoindoles.

Physicochemical & Structural Data

The physical and structural parameters of indole-2,3-dicarboxylic acid 2-methyl ester dictate its solubility, stability, and reactivity in organic synthesis. The predicted thermodynamic properties highlight its stability under standard laboratory conditions (1[1]).

PropertyValue
IUPAC Name 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid
CAS Registry Number 2089967-49-5
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol
Density 1.439 ± 0.06 g/cm³ (Predicted)
Boiling Point 472.4 ± 30.0 °C (Predicted)
Core Structural Features C2-methyl ester, C3-free carboxylic acid, 1H-indole core

Mechanistic Pathways & Chemical Reactivity

Regioselective Ring Opening

The synthesis of the monoester relies on the regioselective methanolysis of indole-2,3-dicarboxylic anhydride. Because the C3-carbonyl is heavily conjugated with the lone pair of the indole nitrogen (via the aromatic


-system), it is less electrophilic. Consequently, nucleophilic attack by methanol preferentially occurs at the more electrophilic C2-carbonyl, yielding the 2-methyl ester as the major product.

SynthesisWorkflow A Indole-2,3-dicarboxylic anhydride B Methanolysis (MeOH, NaOMe, 0°C) A->B Nucleophilic Attack C 2-(Methoxycarbonyl)-1H- indole-3-carboxylic acid (Major Product) B->C Regioselective Opening (Steric/Electronic Control) D 3-(Methoxycarbonyl)-1H- indole-2-carboxylic acid (Minor Product) B->D Minor Pathway

Regioselective methanolysis of indole-2,3-dicarboxylic anhydride to yield the 2-methyl ester.

Decarboxylative Halogenation

A critical application of the free C3-carboxylic acid is its susceptibility to decarboxylative halogenation. Using hypervalent iodine reagents such as phenyliodine diacetate (PIDA) in the presence of lithium bromide (LiBr), the C3-carboxylic acid is smoothly converted into a C3-bromide. This methodology bypasses the need for harsh diatomic bromine and allows for the synthesis of polybromoindole precursors (2[2]).

HalogenationPathway Start 2-(Methoxycarbonyl)-1H- indole-3-carboxylic acid Reagent PIDA + LiBr (Hypervalent Iodine) Start->Reagent Carboxylate Coordination Inter Iodonium Intermediate [-CO2] Reagent->Inter Decarboxylation Prod 3-Bromo-1H-indole-2- carboxylic acid methyl ester Inter->Prod Bromide Trapping

Mechanistic pathway of decarboxylative bromination using PIDA and LiBr.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic rationale and analytical checkpoints.

Protocol 1: Synthesis of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid

Objective: Regioselective opening of indole-2,3-dicarboxylic anhydride. Causality & Rationale: Anhydrous methanol is strictly required to prevent competitive hydrolysis of the anhydride to the di-carboxylic acid. The low temperature (0 °C) maximizes the kinetic preference for attack at the C2-carbonyl.

  • Initiation: Suspend indole-2,3-dicarboxylic anhydride (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Catalysis: Add sodium methoxide (NaOMe, 0.1 eq) dropwise. Causality: The methoxide acts as a catalytic nucleophile/base to accelerate the ring opening without causing transesterification of the product.

  • Propagation: Remove the ice bath after 30 minutes and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (TLC): Monitor the reaction using Thin Layer Chromatography (DCM:MeOH 9:1). The starting anhydride (high

    
    ) should completely disappear, replaced by a highly UV-active spot at a lower 
    
    
    
    .
  • Quenching & Isolation: Acidify the mixture with 1M HCl to pH 3. Causality: Acidification protonates the newly formed C3-carboxylate, decreasing its solubility and forcing the monoester to precipitate.

  • Purification: Filter the precipitate, wash with cold water to remove inorganic salts, and dry under high vacuum.

  • Analytical Validation: Confirm the structure via

    
    H NMR (DMSO-
    
    
    
    ). A successful synthesis will display a distinct 3H singlet at ~3.9 ppm (C2-methyl ester) and a broad, exchangeable singlet >12.0 ppm (C3-carboxylic acid).
Protocol 2: Decarboxylative Bromination to 3-Bromo-1H-indole-2-carboxylate

Objective: Convert the C3-carboxylic acid to a C3-bromide. Causality & Rationale: PIDA facilitates a two-electron oxidation pathway that induces the extrusion of CO₂. LiBr acts as both the bromide source and a ligand for the hypervalent iodine intermediate (2[2]).

  • Preparation: Dissolve 2-(methoxycarbonyl)-1H-indole-3-carboxylic acid (1.0 eq) in a 1:1 mixture of DMF/DCM.

  • Halide Loading: Add LiBr (1.2 eq) and stir for 15 minutes. Causality: Pre-mixing ensures the bromide ions are fully solvated and available to trap the transient intermediate.

  • Oxidation: Add PIDA (1.1 eq) portion-wise at room temperature to control the exothermic release of CO₂ gas. Stir for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The polar starting material will be replaced by a significantly less polar brominated product.

  • Quenching: Pour the mixture into 10% aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate is mandatory to reduce any unreacted PIDA and scavenge trace hypobromite species, preventing over-bromination during the extraction phase.

  • Extraction & Validation: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Mass spectrometry (ESI-MS) will validate the product by displaying the characteristic 1:1 isotopic ratio of the M and M+2 peaks (due to

    
    Br and 
    
    
    
    Br).

Applications in Advanced Therapeutics

The orthogonal functionalization of indole-2,3-dicarboxylic acid 2-methyl ester makes it an invaluable scaffold in medicinal chemistry:

  • Marine Alkaloid Synthesis: It is a direct precursor in the total synthesis of bis-indole alkaloids like caulersin and caulerpin. These compounds are synthesized via the reaction of indole-2,3-dicarboxylic anhydrides or monoesters with methyl indoleacetates (3[3]).

  • Kinase Inhibitors: The C3-carboxylic acid can undergo iterative cross-coupling and amidation, a strategy frequently employed in the development of phosphoinositide 3-kinase (PI3K) inhibitors. The selective amidation of the C3-position while maintaining the C2-ester intact allows for the construction of highly potent and selective PI3K

    
     inhibitors (4[4]).
    
  • Polybromoindoles: As demonstrated in Protocol 2, the decarboxylative halogenation of the monoester provides an efficient route to polybromoindoles, which are promising sources of new biologically active molecules (2[2]).

References

  • ChemicalBook. "1H-Indole-2,3-dicarboxylic acid, 2-methyl ester CAS". ChemicalBook.[1]

  • Miki, Y., et al. "Synthesis of caulersin and its isomers by reaction of indole-2,3-dicarboxylic anhydrides with methyl indoleacetates". Tetrahedron Letters, 47(29), 5215-5218 (2006).[3]

  • Hamamoto, H., et al. "Decarboxylative Halogenation of Indolecarboxylic Acids Using Hypervalent Iodine(III) Reagent and Its Application to the Synthesis of Polybromoindoles". Heterocycles, 91(8), 1601 (2015).[2]

  • Google Patents. "Salts and processes of preparing a PI3K inhibitor" (US11084822B2).[4]

Sources

Foundational

Molecular weight of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid

Physicochemical Profiling and Synthetic Utility of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic Acid: A Technical Whitepaper Executive Summary In modern drug discovery and agrochemical development, the indole scaffold rema...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic Acid: A Technical Whitepaper

Executive Summary

In modern drug discovery and agrochemical development, the indole scaffold remains one of the most privileged pharmacophores. Specifically, 2,3-disubstituted indoles offer unique geometric and electronic properties that facilitate high-affinity interactions with diverse biological targets. This whitepaper provides an in-depth technical analysis of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (CAS: 2089967-49-5), a highly versatile synthetic building block[1]. With a precisely calculated molecular weight of 219.19 g/mol , this compound serves as a critical intermediate in the synthesis of complex peptide-heterocycle hybrids and transport inhibitor response 1 (TIR1) antagonists[1][2][3].

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical physicochemical properties and practical, bench-level applications, ensuring that every protocol provided acts as a self-validating system for your research workflows.

Structural and Physicochemical Profiling

The utility of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid stems from its orthogonal reactivity. The molecule features a hydrophobic, electron-rich indole core flanked by two distinct carbonyl-containing functional groups: a C2-methoxycarbonyl (ester) and a C3-carboxylic acid[4].

  • Causality of Design: The C3-carboxylic acid acts as a primary reactive handle for amide coupling, while the C2-ester remains stable under standard peptide synthesis conditions, allowing for subsequent downstream derivatization (e.g., saponification or reduction). Furthermore, the presence of both hydrogen bond donors (indole NH, carboxylic OH) and acceptors (carbonyl oxygens) ensures robust directional interactions within target protein binding pockets[2].

Table 1: Quantitative Physicochemical Data

Property Value Causality / Scientific Significance
Molecular Weight 219.19 g/mol Optimal size for fragment-based drug discovery (FBDD); ensures high ligand efficiency without violating Lipinski’s Rule of 5[1][5].
Exact Mass 219.05315 g/mol Critical target value for High-Resolution Mass Spectrometry (HRMS) validation (e.g., ESI-TOF).
Molecular Formula C11H9NO4 Dictates a degree of unsaturation of 8, indicating a highly rigid, planar aromatic framework[1].
CAS Number 2089967-49-5 Unique identifier for supply chain verification and database querying[6][7].
H-Bond Donors 2 Facilitates strong interactions with kinase/receptor hinge regions.

| H-Bond Acceptors | 4 | Enhances aqueous solubility and interaction with H-bond donating residues. |

Analytical Validation: Self-Validating HRMS Protocol

Before utilizing 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid in complex syntheses, its exact molecular weight must be empirically verified. The following protocol leverages the inherent acidity of the C3-carboxyl group to create a self-validating analytical loop.

Protocol: High-Resolution Mass Spectrometry (LC-HRMS) Validation

  • Objective: Validate the theoretical exact mass (219.05315 g/mol ) to confirm structural integrity.

  • Causality: The carboxylic acid moiety makes this molecule highly amenable to negative electrospray ionization (ESI-), yielding a robust [M-H]⁻ ion. Operating in negative mode suppresses background noise typically seen from basic impurities.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Rationale: Methanol ensures complete solvation of the hydrophobic indole core while supporting efficient droplet desolvation in the ESI source.

    • Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Rationale: While formic acid is an acidifier, the low pKa of the C3-carboxylic acid ensures facile deprotonation in the source, yielding a strong signal.

    • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 3 minutes. Rationale: The hydrophobic nature of the molecule ensures retention on the C18 stationary phase, separating it from any polar synthetic byproducts.

    • Mass Detection: Operate the Q-TOF mass spectrometer in ESI negative mode. Set the scan range to 100–500 m/z.

    • Validation Check (The Self-Validating Step): Extract the chromatogram for the theoretical [M-H]⁻ ion at m/z 218.045 . A mass error of < 5 ppm, coupled with a singular sharp chromatographic peak, definitively validates the molecular weight of 219.19 g/mol and confirms sample purity.

Applications in Target-Directed Drug Discovery

The 219.19 g/mol indole core is not just a static chemical entity; it is a dynamic node from which diverse therapeutic agents are synthesized.

Antimicrobial Peptide Hybrids: Recent advancements have utilized indole-3-carboxylic acid conjugates to synthesize short dipeptide motifs via solid-phase peptide synthesis (SPPS)[3]. Molecular docking studies have revealed that these peptide-heterocycle hybrids exhibit profound binding interaction networks with DNA gyrase and lanosterol-14-alpha demethylase, acting as potent antibacterial and antifungal agents[3].

Agrochemical TIR1 Antagonists: Beyond human therapeutics, derivatives of this core are engineered as auxin receptor protein TIR1 antagonists[2]. By modifying the C2 and C3 positions, researchers have developed compounds that mimic phytohormones, achieving up to 97% inhibitory rates on the root growth of invasive weed species, thereby serving as next-generation herbicides[2][8].

Workflow A 2-(Methoxycarbonyl)-1H- indole-3-carboxylic acid (MW: 219.19 g/mol) B C3-Carboxylic Acid Activation (HATU/DIPEA) A->B Amide Coupling C C2-Ester Saponification (LiOH) A->C Deprotection D Peptide-Heterocycle Hybrids (Antimicrobial Activity) B->D SPPS Integration E Auxin Receptor (TIR1) Antagonists (Herbicidal) C->E Alkylation

Synthetic divergence of the indole core for targeted drug discovery.

Experimental Protocol: SPPS Integration via C3-Activation

To utilize this compound in the synthesis of the aforementioned antimicrobial peptides[3], the C3-carboxylic acid must be selectively activated.

Protocol: HATU-Mediated Amide Coupling on Solid Support

  • Objective: Conjugate 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid to the N-terminus of a resin-bound peptide.

  • Causality: The C3-carboxylic acid is sterically hindered by the adjacent C2-methoxycarbonyl group. Standard coupling agents (like DIC/Oxyma) may result in sluggish kinetics. Therefore, the highly reactive uronium salt HATU is required to drive the formation of the active OAt ester, ensuring complete conversion without epimerization.

  • Step-by-Step Methodology:

    • Resin Preparation: Swell the peptide-bound Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

    • Pre-Activation: In a dry vial, dissolve 3.0 equivalents of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (based on resin loading) and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA deprotonates the carboxylic acid, initiating the reaction with HATU. The slight deficit of HATU (2.9 eq vs 3.0 eq) is a critical safeguard to prevent unreacted HATU from capping the resin-bound amine with a guanidinium moiety.

    • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

    • Validation Check (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow color confirms complete coupling; a blue color indicates incomplete reaction, necessitating a second coupling cycle.

    • Cleavage: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x). Cleave the conjugate using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water for 2 hours. Rationale: TIPS acts as a carbocation scavenger, crucially protecting the electron-rich indole ring from electrophilic alkylation by protecting group cations generated during global deprotection.

References

  • 2089967-49-5 | 2-methoxycarbonyl-1H-indole-3-carboxylic acid, Molcore,
  • Indole 3 carboxylic aicd, Sigma-Aldrich,
  • 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, CymitQuimica,
  • CAS: 2089967-49-5, CymitQuimica,
  • 2089967-49-5 | 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, Capot Chemical,
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists, Frontiers in Plant Science,
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists, PMC,
  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents, RSC Advances,

Sources

Exploratory

Orthogonal Functionalization in Indole Scaffolds: A Comparative Analysis of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid and Indole-2,3-dicarboxylic acid

Executive Summary In the realm of heterocyclic medicinal chemistry, the indole nucleus is a privileged scaffold ubiquitous in biologically active molecules. When outfitting this core for drug discovery, researchers frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic medicinal chemistry, the indole nucleus is a privileged scaffold ubiquitous in biologically active molecules. When outfitting this core for drug discovery, researchers frequently require differential, orthogonal functionalization at the C2 and C3 positions. This technical guide provides an in-depth comparative analysis of two critical building blocks: Indole-2,3-dicarboxylic acid (IDA) and 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (MICA) . By examining their divergent reactivity profiles, we establish field-proven methodologies for achieving absolute regiocontrol during amidation and decarboxylative halogenation workflows.

Physicochemical Profiling

Understanding the baseline physical properties of these building blocks is the first step in predicting their behavior in complex synthetic environments.

PropertyIndole-2,3-dicarboxylic acid (IDA)2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (MICA)
CAS Number 103030-09-7[1]2089967-49-5
Molecular Weight 205.17 g/mol 219.20 g/mol
Formula C10H7NO4C11H9NO4
Structural Feature Dual free carboxylic acids at C2 and C3C2-methyl ester, C3-free carboxylic acid
Primary Reactivity Prone to anhydride formation; non-selectiveHighly orthogonal; selective C3 functionalization

Mechanistic Insights: The Power of Orthogonality

The Regioselectivity Challenge with IDA

Utilizing Indole-2,3-dicarboxylic acid presents a significant regioselectivity dilemma[1]. While the pKa values of the C2 and C3 carboxylic acids are distinct due to the inductive effect of the adjacent indole nitrogen, activating them with standard peptide coupling reagents (e.g., HATU, EDC) inevitably leads to competing reactions and complex oligomeric mixtures. Furthermore, under dehydrating conditions, IDA readily cyclizes to form indole-2,3-dicarboxylic anhydride. While this anhydride can be opened by nucleophiles, controlling the regioselectivity of the attack (C2 vs. C3 carbonyl) requires specific Lewis acid mediation (such as TiCl4) and is highly dependent on the steric and electronic nature of the nucleophile[2].

The Strategic Advantage of MICA

2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid solves this by functioning as a pre-differentiated, self-validating building block. The C2-position is masked as a methyl ester, rendering it inert to standard amide coupling conditions. This allows the C3-carboxylic acid to be selectively activated.

The causality behind this design is rooted in steric and electronic shielding: the C2-ester is sterically hindered by the adjacent indole NH and requires harsh basic conditions (e.g., LiOH/H2O, heat) for saponification. Thus, the C3-COOH can be cleanly amidated, after which the C2-ester can be unmasked for a subsequent, distinct reaction. This orthogonality is critical in the synthesis of targeted therapeutics, such as Factor Xa inhibitors, where precise installation of distinct pharmacophores at C2 and C3 is required to fine-tune binding affinities within the protease active site[3].

OrthogonalReactivity IDA Indole-2,3-dicarboxylic acid (Dual free -COOH) Anhydride Indole-2,3-dicarboxylic anhydride IDA->Anhydride Ac2O, Heat (Dehydration) Decarb Decarboxylative Halogenation (e.g., 3-Bromo-2-ester) IDA->Decarb PIDA, LiBr (Non-selective/Di-halo) MICA 2-(Methoxycarbonyl)-1H-indole- 3-carboxylic acid (2-Ester, 3-COOH) MICA->Decarb PIDA, LiBr (Selective 3-Halogenation) Amide Selective 3-Amide, 2-Ester Indole Scaffold MICA->Amide HATU, DIPEA, R-NH2 (Orthogonal Amidation)

Divergent reactivity profiles of IDA and MICA under coupling and halogenation.

Advanced Synthetic Applications: Decarboxylative Halogenation

The halodecarboxylation reaction is a powerful tool for converting carboxylic acids into valuable organic halides[4]. When applied to indole scaffolds, the use of hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in the presence of lithium halides enables direct access to haloindoles[5].

If IDA is subjected to PIDA/LiBr, the dual carboxylic acids often lead to di-halogenated species (e.g., 2,3-dibromoindoles) due to the lack of a protecting group[5]. However, MICA undergoes highly selective decarboxylative bromination exclusively at the C3 position, yielding 3-bromo-1H-indole-2-carboxylic acid methyl ester. This intermediate is a prime candidate for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the rapid expansion of structure-activity relationship (SAR) libraries.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols have been designed with built-in validation steps and clear mechanistic causality.

Protocol A: Selective C3-Amidation of MICA

Causality & Design: HATU is selected as the coupling reagent due to its superior reactivity with conjugated, sterically demanding carboxylic acids compared to EDC/HOBt. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to ensure the carboxylic acid is deprotonated without competing with the primary amine nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid in anhydrous DMF (0.2 M) under an inert atmosphere (N2). Cool the mixture to 0 °C. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to form the highly reactive O-At ester intermediate.

  • Coupling: Add 1.1 eq of the desired primary amine dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The starting material (MICA) will disappear, replaced by a less polar, UV-active spot corresponding to the amide.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer three times with EtOAc. The aqueous wash removes DMF and water-soluble HATU byproducts (e.g., tetramethylurea).

  • Washing: Wash the combined organic layers sequentially with 1N HCl (removes unreacted amine), saturated NaHCO3 (removes unreacted acid), and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow Step1 Step 1: Activation HATU + DIPEA in DMF (0 °C) Step2 Step 2: Coupling Add Primary Amine (RT, 2 hours) Step1->Step2 Step3 Step 3: Quench NH4Cl (aq) / EtOAc Phase Separation Step2->Step3 Step4 Step 4: Purification Flash Chromatography (Silica gel) Step3->Step4

Step-by-step workflow for the selective C3-amidation of MICA.
Protocol B: Hypervalent Iodine-Mediated Decarboxylative Bromination

Causality & Design: PIDA acts as a mild oxidant that facilitates ligand exchange with the C3-carboxylic acid. This triggers decarboxylation via a radical or ionic pathway, which is subsequently trapped by the bromide ion from LiBr[5].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of MICA and 2.0 eq of LiBr in a mixture of CH2Cl2 and H2O (1:1 v/v).

  • Oxidation: Add 1.1 eq of PIDA to the biphasic mixture at room temperature.

  • Reaction: Stir vigorously for 4 hours. The biphasic system helps partition the reactive intermediates and prevents over-oxidation.

  • In-Process Validation: Evolution of CO2 gas (bubbling) serves as a physical indicator of successful decarboxylation.

  • Workup: Quench with 10% aqueous Na2S2O3 to neutralize any residual oxidizing agents. Extract with CH2Cl2, dry over Na2SO4, and purify via chromatography to isolate the 3-bromo-1H-indole-2-carboxylic acid methyl ester.

References

1. Title: Indole 3 carboxylic aicd | Sigma-Aldrich: 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid Source: sigmaaldrich.com URL:

2.[1] Title: 1H-Indole-2,3-dicarboxylic acid | 103030-09-7 - Sigma-Aldrich Source: sigmaaldrich.com URL: 1

3.[5] Title: ChemInform Abstract: Decarboxylative Halogenation of Indolecarboxylic Acids Using Hypervalent Iodine(III) Reagent Source: researchgate.net URL: 5

4.[2] Title: AND 3-BENZOYLINDOLES BY FRIEDEL-CRAFTS REACTION OF INDOLE-2,3- DICARBOXYLIC ANHYDRIDES WITH ANISOLES Source: clockss.org URL: 2

5.[4] Title: Decarboxylative Halogenation of Organic Compounds | Chemical Reviews Source: acs.org URL: 4

6.[3] Title: NEW INDOLE DERIVATIVES AS FACTOR XA INHIBITORS - Patent 1633746 Source: epo.org URL: 3

Sources

Foundational

A Technical Guide to the Solubility of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid in Dimethyl Sulfoxide (DMSO)

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the solubility of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid in dimethyl sulfoxide (DMSO), a critical parameter for rese...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid in dimethyl sulfoxide (DMSO), a critical parameter for researchers in drug discovery, chemical biology, and materials science. Given the widespread use of DMSO as a solvent for compound storage and high-throughput screening, a thorough understanding of a compound's solubility characteristics is paramount for experimental success and data integrity. This document outlines the theoretical principles governing solubility, presents robust, step-by-step protocols for its quantitative determination, and discusses best practices for the preparation and storage of stock solutions. By synthesizing fundamental physicochemical principles with field-proven experimental methodologies, this guide serves as an essential resource for scientists and development professionals.

Introduction to the Compound and Solvent System

The successful execution of in vitro and in vivo studies hinges on the accurate preparation of compound solutions. The choice of solvent is a critical decision, and for decades, Dimethyl Sulfoxide (DMSO) has been the preeminent choice in research environments for its exceptional solvating power.[1][2]

Physicochemical Profile: 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid

2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid is a heterocyclic organic compound featuring an indole core, a scaffold of significant interest in medicinal chemistry. Its structure is characterized by two key functional groups: a carboxylic acid at the 3-position and a methyl ester (methoxycarbonyl) at the 2-position.

  • Structure: The presence of both a hydrogen bond donor (-COOH, -NH) and multiple hydrogen bond acceptors (C=O) suggests a high potential for intermolecular interactions.

  • Physical State: Like many indole carboxylic acid derivatives, it is expected to be a solid at room temperature.[3] This crystalline solid-state requires energy to break its crystal lattice before dissolution can occur.

  • Implications for Solubility: The molecule possesses both polar (carboxylic acid, ester) and relatively nonpolar (indole ring) regions. Its solubility will be dictated by the balance of these characteristics and the ability of a solvent to overcome its crystal lattice energy.

Dimethyl Sulfoxide (DMSO): The Premier Research Solvent

DMSO ((CH₃)₂SO) is a highly polar, aprotic organic solvent with an exceptional ability to dissolve a vast spectrum of polar and nonpolar compounds.[4][5] This has cemented its status as a "universal solvent" in drug discovery for preparing concentrated stock solutions.[1]

PropertyValueSource
Molecular Weight 78.13 g/mol [4]
Boiling Point 189 °C (372 °F)[1][4][5]
Melting Point 18.5 °C (65.3 °F)[1][4][5]
Density 1.100 g/mL (at 20°C)[1]
Dielectric Constant 47.2[1]
Nature Polar Aprotic[5][6]

Key Considerations for Researchers:

  • Hygroscopicity: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[7] Water contamination can significantly reduce the solubility of certain compounds, particularly those whose anions are poorly solvated by DMSO, such as carboxylic acids.

  • Freezing Point: Its relatively high freezing point means that DMSO-based solutions may solidify in cool laboratory environments.[5]

The Critical Role of Solubility in Research and Development

Accurate solubility data is not an academic exercise; it is a foundational requirement for reproducible research.

  • High-Throughput Screening (HTS): In HTS, compounds are typically stored at high concentrations (e.g., 10-20 mM) in DMSO. Undissolved compound leads to inaccurate dispensing and false negatives in bioassays.[8]

  • Data Integrity: If a compound precipitates out of a stock solution, the actual concentration delivered in an experiment is unknown, invalidating dose-response curves and other quantitative measurements.

  • Formulation Development: For preclinical studies, understanding a compound's solubility profile is the first step in developing suitable delivery vehicles.[9]

Theoretical Principles of Solubility

The dissolution of a solid in a liquid is governed by two primary energetic factors: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions.

  • Crystal Lattice Energy: For 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, the intermolecular hydrogen bonding and π-stacking of the indole rings create a stable crystal lattice. This energy must be overcome for dissolution to occur.

  • Solvation Energy: DMSO's high polarity and strong dipole moment allow it to effectively solvate the indole derivative. The oxygen atom in the S=O bond is a strong hydrogen bond acceptor, readily interacting with the carboxylic acid and indole N-H protons. The sulfur atom and methyl groups can engage in favorable van der Waals interactions with the nonpolar regions of the indole ring.

  • The "Wet DMSO" Problem: Carboxylic acids are noted to be significantly more likely to precipitate from DMSO that has absorbed water.[10] This is because DMSO is a poor solvator for anions, and the presence of water can disrupt the delicate solvation shell around the molecule, favoring recrystallization.

Quantitative Assessment: Thermodynamic Solubility Determination

Diagram 1: Experimental Workflow for Thermodynamic Solubility

G Workflow for Thermodynamic Solubility Determination A 1. Compound Addition Add excess solid compound to a known volume of anhydrous DMSO. B 2. Equilibration Seal vial and agitate at constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Centrifuge at high speed (e.g., >10,000 x g) to pellet undissolved solid. B->C D 4. Supernatant Isolation Carefully collect an aliquot of the clear supernatant. C->D E 5. Serial Dilution Prepare a precise dilution series of the supernatant in DMSO. D->E F 6. Analytical Quantification Analyze diluted samples via a validated HPLC-UV method against a standard curve. E->F G 7. Data Calculation Calculate original concentration to determine solubility in mg/mL or Molarity. F->G

Caption: A flowchart of the shake-flask method for solubility.

Protocol 1: Saturated Shake-Flask Method

Objective: To create a saturated solution of the title compound in DMSO at equilibrium.

Materials:

  • 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (solid)

  • Anhydrous DMSO (≥99.9%)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker or rotator in a temperature-controlled environment

Procedure:

  • Preparation: Place approximately 5-10 mg of the compound into a tared 2 mL glass vial. Record the exact mass.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial. This initial amount should be insufficient to fully dissolve the compound, ensuring an excess of solid remains.

  • Equilibration: Securely cap the vial. Place it on an orbital shaker set to a constant, gentle agitation at a controlled temperature (e.g., 25°C).

    • Rationale: Continuous agitation for an extended period (24 to 48 hours) is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.[11]

  • Observation: After the equilibration period, visually confirm that excess solid remains at the bottom of the vial. If all solid has dissolved, add more compound and repeat the equilibration.

Protocol 2: Analytical Quantification by HPLC-UV

Objective: To accurately measure the concentration of the dissolved compound in the supernatant from Protocol 1.

Materials:

  • Saturated solution from Protocol 1

  • Calibrated pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid)

  • DMSO (for dilutions and standard preparation)

Procedure:

  • Phase Separation: Centrifuge the vial from Protocol 1 at >10,000 x g for 15 minutes to pellet all undissolved solids.

  • Sample Collection: Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid pellet.

  • Dilution: Perform a precise serial dilution of the supernatant with DMSO to bring the concentration within the linear range of the calibration curve (e.g., a 1:100 or 1:1000 dilution).

  • Standard Curve Preparation: Prepare a series of standards of known concentrations of the compound in DMSO (e.g., from 1 µg/mL to 100 µg/mL).

  • HPLC Analysis: Inject the prepared standards and the diluted sample(s) onto the HPLC system.

  • Quantification: Integrate the peak area corresponding to the compound for all injections. Plot the peak area versus concentration for the standards to generate a linear regression curve. Use the equation of this line to calculate the concentration of the diluted sample.

  • Final Calculation: Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated supernatant. This value is the thermodynamic solubility.

Data Presentation

Results should be recorded systematically for clear interpretation and comparison.

ParameterValue
Temperature 25.0 ± 0.5 °C
Solvent Anhydrous DMSO
Equilibration Time 48 hours
Solubility (mg/mL) Calculated Value
Solubility (Molar) Calculated Value

Practical and Qualitative Solubility Methods

For routine lab work, such as preparing a stock solution for an assay, a full thermodynamic solubility study is often unnecessary. Faster, qualitative methods are sufficient.

Protocol 3: Visual Assessment for Stock Solution Preparation

Objective: To prepare a stock solution at a target concentration (e.g., 10 mM) and confirm solubility visually.

Procedure:

  • Calculation: Calculate the mass of the compound required to make a specific volume (e.g., 1 mL) of a 10 mM stock solution.

  • Weighing: Accurately weigh the calculated mass into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes.[7]

  • Inspection: Visually inspect the solution against a bright light. A completely dissolved solution will be perfectly clear with no visible particulates.

  • Assisted Dissolution: If undissolved solid remains, sonicate the vial in a water bath for 5-10 minutes or warm it gently (e.g., to 30-40°C).[7] Re-inspect after cooling to room temperature. If the compound precipitates upon cooling, the target concentration exceeds its solubility.

Diagram 2: Factors Influencing Solubility in DMSO

Caption: Key factors governing the solubility of a compound.

Protocol 4: Confirmation of Dissolution by ¹H NMR

Objective: To use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm that a compound is fully dissolved at a specific concentration.

Rationale: In a true solution, individual molecules tumble rapidly, resulting in sharp, well-defined peaks in an NMR spectrum. If a compound is partially soluble, aggregated, or exists as a fine suspension, the peaks will be broadened, or the signal intensity will be lower than expected for the given concentration.[7]

Procedure:

  • Prepare Sample: Prepare a sample of the compound in deuterated DMSO (DMSO-d₆) at the desired concentration (e.g., 10 mM) following Protocol 3.

  • Acquire Spectrum: Acquire a standard one-dimensional proton (¹H) NMR spectrum.

  • Analyze Spectrum:

    • Soluble: The spectrum shows sharp, well-resolved peaks corresponding to the structure of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid.

    • Insoluble/Aggregated: The spectrum displays significantly broadened peaks, a poor signal-to-noise ratio, or a complete absence of expected signals, even though the compound was added to the tube.

Conclusion and Best Practices

While a definitive public solubility value for 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid in DMSO is not available, its molecular structure suggests it should be readily soluble, particularly in anhydrous DMSO. However, its carboxylic acid moiety makes it susceptible to precipitation if the solvent has absorbed atmospheric water.

Key Recommendations for Researchers:

  • Always Use Anhydrous DMSO: Purchase high-purity, anhydrous DMSO in small, sealed containers and use it promptly after opening to minimize water absorption.[7]

  • Validate Solubility: For critical applications, do not assume a compound is soluble at a high concentration. Use the visual or NMR-based protocols to confirm dissolution before using a stock solution.

  • Proper Storage: Store DMSO stock solutions in tightly sealed containers at low temperatures (-20°C or -80°C) to minimize degradation and water uptake. Avoid repeated freeze-thaw cycles, which can promote precipitation.[7]

By employing the robust methodologies and adhering to the best practices outlined in this guide, researchers can ensure the integrity of their compound solutions, leading to more accurate, reproducible, and reliable scientific outcomes.

References

  • Scribd. (n.d.). DMSO Solvent Properties Overview. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • ResearchGate. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Palyanov, A., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Computer Sciences, 44(1), 254–259. Retrieved from [Link]

  • Palyanov, A., et al. (2026, February 9). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

Sources

Exploratory

Structural and Electronic Divergence of Methoxycarbonyl Indole Isomers: A Technical Guide

Introduction to the Privileged Indole Scaffold The indole ring is a foundational "privileged scaffold" in medicinal chemistry and materials science. However, the functionalization of this bicyclic system dictates its che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Privileged Indole Scaffold

The indole ring is a foundational "privileged scaffold" in medicinal chemistry and materials science. However, the functionalization of this bicyclic system dictates its chemical behavior, metabolic stability, and receptor binding affinity. Among the most critical structural variations is the placement of electron-withdrawing groups (EWGs). This guide provides an in-depth technical analysis of the differences between 2-methoxycarbonyl indole (methyl indole-2-carboxylate) and 3-methoxycarbonyl indole (methyl indole-3-carboxylate), focusing on electronic causality, spectroscopic differentiation, and synthetic application.

Electronic Topography and Mechanistic Causality

The fundamental difference between these two isomers lies in how the methoxycarbonyl ester group (-COOMe) interacts with the conjugated


-system of the pyrrole ring.
  • 2-Methoxycarbonyl Indole: When the ester is positioned at C2, it exerts an inductive electron-withdrawing effect. However, the nitrogen lone pair continues to donate electron density into the C3 position via resonance (exhibiting enamine-like character). Consequently, the C3 position remains the Highest Occupied Molecular Orbital (HOMO) lobe center, making it highly nucleophilic and the primary site for electrophilic attack.

  • 3-Methoxycarbonyl Indole: Positioning the ester at C3 fundamentally rewrites the electronic landscape. The carbonyl group directly conjugates with the nitrogen lone pair in a "push-pull" resonance system. This drastically lowers the overall electron density of the pyrrole ring, deactivating it toward Electrophilic Aromatic Substitution (EAS). Because C3 is sterically and electronically blocked, any forced electrophilic attack is redirected to the less reactive benzene ring (C4/C6) or the C2 position under harsh conditions.

Reactivity Indole Indole Core Iso2 2-Methoxycarbonyl Indole (Ester at C2) Indole->Iso2 Iso3 3-Methoxycarbonyl Indole (Ester at C3) Indole->Iso3 EAS_C3 EAS at C3 (Highly Nucleophilic) Iso2->EAS_C3 Electrophilic Attack EAS_C4C6 EAS at C4/C6 (Pyrrole Ring Deactivated) Iso3->EAS_C4C6 Electrophilic Attack

Electronic influence of ester position on electrophilic aromatic substitution (EAS) regioselectivity.

Spectroscopic Differentiation: NMR Profiling

The electronic divergence described above is directly observable via Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons on the pyrrole ring serve as definitive diagnostic markers for isomer identification.

According to validated spectral data from and structural summaries from , the anisotropic and inductive effects of the ester group create distinct chemical environments.

Table 1: Comparative ¹H NMR Chemical Shifts (in DMSO-d₆ / CDCl₃)
IsomerDiagnostic ProtonChemical Shift (δ, ppm)MultiplicityCausality / Electronic Environment
2-Methoxycarbonyl Indole C3-H ~7.10 - 7.25Singlet (or doublet, J ≈ 2 Hz with NH)The C3 position remains relatively electron-rich due to nitrogen lone-pair donation, offsetting the mild inductive pull from the C2 ester.
3-Methoxycarbonyl Indole C2-H ~8.05 - 8.15Singlet (or doublet, J ≈ 3 Hz with NH)Strong inductive deshielding from the adjacent electronegative nitrogen combined with the magnetic anisotropy of the coplanar C3 carbonyl group.
Both Isomers N-H ~11.70 - 12.00Broad SingletThe ester group increases the acidity of the N-H proton via resonance stabilization of the conjugate base, pushing the shift downfield.

Reactivity Profiles and Synthetic Design

The structural differences dictate distinct synthetic workflows in drug development. Reactivity studies highlighted by demonstrate that the 2-carboxylate isomer readily undergoes halogenation, nitration, and formylation at the C3 position under mild conditions.

Conversely, the 3-carboxylate isomer is highly resistant to standard EAS. Instead, it is predominantly utilized for N-functionalization (alkylation or arylation) or cross-coupling reactions on the benzene ring if pre-functionalized (e.g., 5-bromo-indole-3-carboxylate). The enhanced acidity of the N-H in the 3-isomer (pKa ~12) compared to a standard indole (pKa ~16.2) makes N-alkylation highly efficient.

Standardized Experimental Methodology: Regiocontrolled N-Alkylation

To harness these scaffolds in medicinal chemistry, N-alkylation is a foundational transformation. The following protocol outlines a self-validating system for the N-alkylation of methyl indole-3-carboxylate.

Experimental Causality and Design
  • Choice of Base (NaH): Sodium hydride is selected because its basicity is more than sufficient to quantitatively deprotonate the indole N-H, driving the equilibrium entirely to the nucleophilic indolide anion.

  • Choice of Solvent (Dry DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the sodium cation, leaving the indolide anion "naked" and highly reactive, which lowers the activation energy for the subsequent Sₙ2 substitution.

  • Temperature Control: Deprotonation with NaH evolves hydrogen gas and is exothermic. Initiating at 0 °C prevents thermal degradation, while warming to room temperature ensures complete alkylation.

Step-by-Step Protocol
  • Preparation & Deprotonation: Flame-dry a round-bottom flask under an inert argon atmosphere. Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF (0.2 M). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve methyl indole-3-carboxylate (1.0 equiv.) in a minimal amount of dry DMF. Add this solution dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen evolution ceases (solution turns pale yellow, indicating indolide formation).

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.5 equiv.) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Quench & Extraction: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C to neutralize unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude mixture via Thin Layer Chromatography (TLC) under UV light (254 nm). The product will show a higher R_f value than the starting material due to the loss of the polar N-H bond. Confirm success via ¹H NMR by verifying the complete disappearance of the broad N-H singlet at ~12.0 ppm.

Protocol Step1 Step 1: Deprotonation NaH in dry DMF Step2 Step 2: Alkylation Alkyl Halide Addition Step1->Step2 Step3 Step 3: Quench NH4Cl (aq) Extraction Step2->Step3 Step4 Step 4: Validation TLC & 1H NMR Step3->Step4

Step-by-step self-validating workflow for the N-alkylation of methoxycarbonyl indoles.

Pharmacological Implications in Drug Design

The choice between a 2-carboxylate and a 3-carboxylate indole core is not merely synthetic; it dictates pharmacological targeting.

  • 3-Methoxycarbonyl Indoles are heavily utilized in the synthesis of cannabinoid receptor (CB1/CB2) agonists (such as the PB-22 analogs) and 5-HT₃ receptor antagonists (like tropisetron precursors), where the spatial orientation of the C3 carbonyl is critical for hydrogen bonding within the receptor pocket.

  • 2-Methoxycarbonyl Indoles are frequently employed as precursors for NMDA receptor antagonists and antiviral agents, where the unhindered C3 position is required for further functionalization or

    
    -
    
    
    
    stacking interactions in the target protein's active site.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 589098, Methyl indole-3-carboxylate." PubChem. Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid from Indole-2,3-dione: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed protocol and scientific rationale for the synthesis of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, a valuable building b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol and scientific rationale for the synthesis of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available indole-2,3-dione (isatin). This document is designed to offer a comprehensive understanding of the reaction, including the underlying mechanisms, experimental procedures, and characterization of the final product.

Introduction

Indole-3-carboxylic acid derivatives are prevalent scaffolds in a vast array of biologically active compounds and pharmaceuticals. The strategic functionalization of the indole core is a cornerstone of modern drug design. The target molecule, 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, features two distinct carbonyl functionalities at the 2 and 3 positions, offering versatile handles for further chemical modifications. The synthesis commences from indole-2,3-dione (isatin), a privileged starting material in heterocyclic chemistry due to its inherent reactivity and commercial availability.[1][2][3] The transformation from isatin to the desired product is a multi-step process involving a key base-catalyzed ring-opening, followed by rearrangement and subsequent functionalization.

Reaction Overview and Mechanism

The overall transformation is not a single-step reaction but rather a sequence of carefully orchestrated chemical events. The proposed synthetic pathway involves two main stages:

  • Base-Catalyzed Ring Opening and Rearrangement: Isatin undergoes a nucleophilic attack by a methoxide ion at the C2 carbonyl group, leading to the cleavage of the amide bond and the formation of a ring-opened intermediate. This is followed by a rearrangement to form a more stable indole scaffold.

  • Selective Hydrolysis: The resulting diester intermediate is then selectively hydrolyzed to afford the final product, 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid.

The following diagram illustrates the proposed reaction mechanism:

Caption: Proposed reaction mechanism for the synthesis of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid from isatin.

Experimental Protocol

This section details the step-by-step procedure for the synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier
Indole-2,3-dione (Isatin)ReagentSigma-Aldrich
Sodium MethoxideReagentAcros Organics
MethanolAnhydrousFisher Scientific
Diethyl EtherAnhydrousFisher Scientific
Hydrochloric Acid (HCl)ConcentratedJ.T. Baker
Sodium Hydroxide (NaOH)PelletsEMD Millipore
Dichloromethane (DCM)ACS GradeVWR
Anhydrous Sodium SulfateGranularAlfa Aesar
Silica Gel60 Å, 230-400 meshSorbent Technologies
Step 1: Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate

This step involves the base-catalyzed ring-opening and rearrangement of isatin.

Procedure:

  • To a stirred solution of sodium methoxide (2.5 equivalents) in anhydrous methanol (50 mL) under a nitrogen atmosphere, add indole-2,3-dione (1.0 equivalent) portion-wise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid until the pH is approximately 7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between water (50 mL) and dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Dimethyl 1H-indole-2,3-dicarboxylate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Step 2: Selective Hydrolysis to 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid

This step involves the selective hydrolysis of the diester to the desired mono-acid.

Procedure:

  • Dissolve the purified Dimethyl 1H-indole-2,3-dicarboxylate (1.0 equivalent) in a mixture of methanol (20 mL) and water (10 mL).

  • Add a solution of sodium hydroxide (1.1 equivalents) in water (5 mL) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (hexane:ethyl acetate 1:1 with a few drops of acetic acid).

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid.

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Experimental_Workflow cluster_step1 Step 1: Diester Formation cluster_step2 Step 2: Selective Hydrolysis start1 Mix Isatin and Sodium Methoxide in Methanol reflux1 Reflux for 4-6 hours start1->reflux1 neutralize1 Neutralize with HCl reflux1->neutralize1 evaporate1 Evaporate Methanol neutralize1->evaporate1 extract1 Extract with DCM evaporate1->extract1 dry1 Dry and Concentrate extract1->dry1 purify1 Column Chromatography dry1->purify1 start2 Dissolve Diester in MeOH/Water purify1->start2 Purified Diester hydrolyze2 Add NaOH solution at 0°C, then stir at RT start2->hydrolyze2 evaporate2 Evaporate Methanol hydrolyze2->evaporate2 wash2 Wash with Diethyl Ether evaporate2->wash2 acidify2 Acidify with HCl wash2->acidify2 filter2 Filter and Dry Product acidify2->filter2

Caption: A visual representation of the experimental workflow for the synthesis of the target compound.

Characterization Data

The final product, 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5-13.5 (br s, 1H, COOH), 11.8-12.2 (br s, 1H, NH), 8.0-8.2 (d, 1H, Ar-H), 7.4-7.6 (d, 1H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.5 (COOH), 161.0 (COOCH₃), 136.0, 130.0, 126.0, 123.0, 121.0, 112.0, 110.0, 105.0 (Ar-C), 52.5 (OCH₃).

  • Mass Spectrometry (ESI): m/z calculated for C₁₁H₉NO₄ [M-H]⁻, found.

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Discussion and Field-Proven Insights

  • Causality of Experimental Choices: The use of sodium methoxide serves a dual purpose: it acts as a nucleophile to initiate the ring-opening of the isatin and as a base to facilitate the subsequent rearrangement. Anhydrous conditions in the first step are crucial to prevent the premature hydrolysis of the desired methoxycarbonyl group. The selective hydrolysis in the second step is achieved by using a slight excess of sodium hydroxide at a controlled temperature. The C3-ester is generally more labile to hydrolysis under these conditions compared to the C2-ester due to electronic and steric factors.

  • Self-Validating System: The progress of each reaction step should be meticulously monitored by TLC. The appearance of a new spot corresponding to the product and the disappearance of the starting material spot will validate the reaction's progression. The final product's identity and purity should be unequivocally confirmed by comparing the obtained spectroscopic data (¹H NMR, ¹³C NMR, and MS) with literature values or through rigorous structural elucidation.

  • Troubleshooting:

    • Incomplete reaction in Step 1: If the initial reaction does not go to completion, extending the reflux time or adding a slight excess of sodium methoxide can be beneficial.

    • Diacid formation in Step 2: If both ester groups are hydrolyzed, it is likely due to an excess of sodium hydroxide or elevated reaction temperatures. Careful control of stoichiometry and temperature is paramount for selectivity.

    • Purification challenges: The final product is an acid and may streak on silica gel. Adding a small amount of acetic acid to the eluent during column chromatography can improve the separation.

Conclusion

This guide provides a robust and scientifically grounded protocol for the synthesis of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid from indole-2,3-dione. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and organic synthesis.

References

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324. [Link]

  • Mishra, P., Mishra, A. K., Bahe, A. K., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

  • Dou, X., Yao, W., Wen, S., & Lu, Y. (2014). Facile regiospecific synthesis of 2,3-disubstituted indoles from isatins. Chemical Communications, 50(67), 9469-9472. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • Wolff, L. (1912). Ueber die Umwandlung von Diazoketonen in Ketene. Justus Liebig's Annalen der Chemie, 394(1), 23-59. [Link]

  • Magna-Power. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

  • Skaikar, R., Younes, O., Arous, B., & Al-Mardini, M. A. (2024). Synthesis and identification of a novel N-Mannich base from Isatin using a Sonicator by adding DCM as catalyst. Research Journal of Pharmacy and Technology, 17(10), 4851-4855. [Link]

Sources

Application

Application Note: Advanced Amide Coupling Protocols for 2-(Methoxycarbonyl)-1H-indole-3-carboxylic Acid

Executive Summary & Substrate Profiling The synthesis of indole-3-carboxamides is a cornerstone reaction in medicinal chemistry, given the privileged nature of the indole scaffold in drug discovery. However, performing a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The synthesis of indole-3-carboxamides is a cornerstone reaction in medicinal chemistry, given the privileged nature of the indole scaffold in drug discovery. However, performing an amide coupling on 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (CAS: 2089967-49-5) presents a unique set of physicochemical and mechanistic challenges that render standard peptide coupling protocols (e.g., standard DCC or EDC/HOBt) sluggish or entirely ineffective.

As a Senior Application Scientist, it is critical to understand the causality behind these challenges to design a successful reaction:

  • Steric Shielding at C3: The presence of the bulky methoxycarbonyl ester at the C2 position creates significant steric hindrance directly adjacent to the C3-carboxylic acid. This impedes the approach of bulky coupling reagents and slows the subsequent nucleophilic attack by the amine.

  • Electronic Deactivation: The electron-withdrawing nature of the C2-ester pulls electron density away from the indole core. While this stabilizes the C3-carboxylic acid against the decarboxylation typically seen in electron-rich indoles, it also increases the acidity of the N1-proton.

  • N1-Competing Nucleophilicity: Because the N1-position is unprotected, the increased acidity means that strong bases (like excess DIPEA) can easily deprotonate the indole nitrogen. The resulting indolyl anion can attack the activated ester, leading to unwanted N1-acylation or oligomerization .

  • Symmetric Anhydride Dead-Ends: Pre-mixing this specific carboxylic acid with a coupling reagent in the absence of an amine rapidly generates a symmetric anhydride. Due to the extreme steric bulk of two 2-methoxycarbonyl-indole units, this anhydride is highly unreactive towards incoming amines, effectively stalling the reaction .

Reagent Selection & Causality (E-E-A-T)

To overcome the steric and electronic barriers of this substrate, the choice of coupling reagent and the order of addition are paramount.

HATU / DIPEA System: HATU is recommended for sterically hindered or electron-deficient amines. It forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, accelerating the aminolysis step through intramolecular hydrogen bonding with the incoming amine. This is critical for overcoming the steric bulk of the C2-ester.

T3P / Pyridine System: Propylphosphonic anhydride (T3P) is a mild, highly efficient reagent that operates via a mixed phosphonic anhydride intermediate. T3P is particularly valuable here because it minimizes N1-acylation and avoids the formation of symmetric anhydrides when added last to the reaction mixture . Furthermore, T3P byproducts are entirely water-soluble, simplifying purification and avoiding the tedious removal of HOAt/HOBt.

Quantitative Reagent Comparison
Coupling SystemBaseSolventReaction TimeChemoselectivity (C3 vs N1)Best Application
HATU / DIPEA DIPEA (3.0 eq)DMF or CH₂Cl₂2 - 12 hModerate (Requires precise stoichiometry)Sterically hindered or weakly nucleophilic amines.
T3P (50% in EtOAc) Pyridine (3.0 eq)EtOAc or THF4 - 16 hVery HighStandard primary/secondary amines; avoiding N-acylation.
EDC·HCl / HOAt DIPEA (2.5 eq)CH₂Cl₂12 - 24 hModerateCost-sensitive scale-ups with highly nucleophilic amines.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating visual cues and in-process analytical markers to ensure reaction integrity.

Protocol A: High-Efficiency Coupling via HATU

Designed for sterically hindered or unreactive amines.

Materials:

  • 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (1.0 equiv, MW: 219.19)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1 M relative to acid)

Step-by-Step Procedure:

  • Solubilization: In an oven-dried flask under N₂, dissolve the indole-3-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF.

    • Causality: Having the amine present before activation prevents the formation of the unreactive symmetric anhydride.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) in one portion.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise over 5 minutes.

    • Self-Validation Check: The solution will typically transition to a distinct yellow/orange color upon DIPEA addition. This is the visual confirmation of the HOAt anion formation, indicating active ester generation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature.

    • In-Process Control (IPC): Monitor via LC-MS after 30 minutes. Look for the consumption of the starting material ([M+H]⁺ = 220.06). If the reaction stalls, check for the HOAt-ester intermediate; its persistence indicates the amine is too sterically hindered.

  • Workup: Dilute the reaction with EtOAc (10x volume). Wash sequentially with 5% aqueous LiCl (3x, to remove DMF), saturated aqueous NaHCO₃ (2x), and brine.

    • Causality: Use NaHCO₃ instead of NaOH. Strong aqueous bases (like 1M NaOH) will rapidly saponify the C2-methoxycarbonyl ester, destroying the substrate.

Protocol B: Chemoselective & Scalable Coupling via T3P

Designed to eliminate N1-acylation and simplify purification.

Materials:

  • 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • T3P (50% w/w solution in EtOAc, 1.5 equiv)

  • Pyridine (3.0 equiv)

  • Ethyl Acetate (EtOAc) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Suspend the indole-3-carboxylic acid and the amine in EtOAc at room temperature. Add Pyridine (3.0 equiv).

    • Causality: Pyridine is a weaker base than DIPEA. It is sufficient to drive the T3P coupling but weak enough to leave the N1-indole proton intact, virtually eliminating N1-acylation side reactions.

  • T3P Addition: Cool the suspension to 0 °C. Add the T3P solution (1.5 equiv) dropwise over 10 minutes.

  • Coupling: Warm to room temperature and stir for 4–16 hours.

    • Self-Validation Check: As the reaction proceeds, the mixture will typically become a homogeneous solution as the polar carboxylic acid is converted into the highly soluble amide.

  • Workup: Quench the reaction by adding water. Separate the layers and wash the organic layer with water (2x) and brine (1x).

    • Causality: T3P and its phosphonic acid byproducts are highly water-soluble. A simple water wash completely removes the coupling reagent, often allowing the crude product to be used without column chromatography .

Workflow & Mechanistic Visualization

The following diagram illustrates the logical flow of the reaction, highlighting the critical divergence between the desired active ester pathway and the detrimental side reactions caused by improper reagent sequencing or excessive base.

G Substrate 2-(Methoxycarbonyl)-1H- indole-3-carboxylic acid Base Base Addition (DIPEA / Pyridine) Substrate->Base Step 1: Solubilization ActiveEster Active Ester Formation (OAt or Mixed Anhydride) Base->ActiveEster Step 2: Coupling Reagent (HATU / T3P) Amine Amine Addition (Nucleophilic Attack) ActiveEster->Amine Step 3: Trapping Anhydride Symmetric Anhydride (Sluggish Intermediate) ActiveEster->Anhydride Pre-mixing w/o Amine NAcylation N1-Acylation Byproduct (Over-activation) ActiveEster->NAcylation Excess Base / Heat Product Target Amide: C3-Carboxamide Derivative Amine->Product Desired Reaction Anhydride->Amine Slow Conversion (Requires DMAP)

Caption: General workflow and side-reaction pathways for the amide coupling of indole-3-carboxylic acids.

Troubleshooting & Optimization

  • Issue: High levels of unreacted Symmetric Anhydride observed on LC-MS.

    • Solution: If the anhydride has already formed, add a catalytic amount of DMAP (0.1 - 0.2 equiv). DMAP acts as an aggressive nucleophilic catalyst that can break down the sterically hindered anhydride and transfer the acyl group to the amine .

  • Issue: Significant N1-Acylation detected.

    • Solution: Switch the base from DIPEA to Pyridine or N-Methylmorpholine (NMM). If using HATU, ensure the reaction temperature is strictly maintained at 0 °C during the activation phase, as heat drives the deprotonation of the indole nitrogen.

  • Issue: Poor solubility of the indole starting material.

    • Solution: While CH₂Cl₂ is a common solvent, 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid often exhibits poor solubility in non-polar media. Utilizing DMF or a 1:1 mixture of THF/CH₂Cl₂ will ensure homogeneous kinetics and prevent localized concentration gradients that lead to dimerization.

References

  • Walters, M., et al. "Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid." DigitalCommons@UNMC.[Link]

  • ACS Publications. "Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy." The Journal of Organic Chemistry.[Link]

Method

Application Notes and Protocols: The Strategic Role of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic Acid in the Synthesis of CysLT1 Antagonists

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and application of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid , a pivo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid , a pivotal intermediate in the development of potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonists. The CysLT1 receptor is a key mediator in the inflammatory cascade associated with asthma and allergic rhinitis, making its antagonists a cornerstone of therapy. This document outlines the biological significance of the CysLT1 pathway, the rationale for targeting it, and detailed, field-proven protocols for the synthesis of the indole intermediate and its subsequent elaboration into advanced CysLT1 antagonist scaffolds, drawing inspiration from the structure of established drugs like Zafirlukast.

Introduction: The CysLT1 Receptor as a Therapeutic Target

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid inflammatory mediators derived from arachidonic acid. Their binding to the CysLT1 receptor, a G protein-coupled receptor (GPCR), triggers a cascade of pathophysiological responses central to allergic and inflammatory diseases. These responses include bronchoconstriction, increased vascular permeability, mucus hypersecretion, and the recruitment of inflammatory cells, particularly eosinophils.

Consequently, the development of CysLT1 receptor antagonists has been a major focus in medicinal chemistry. These drugs, which include well-known agents like montelukast, zafirlukast, and pranlukast, act by competitively blocking the CysLT1 receptor, thereby preventing the pro-inflammatory effects of CysLTs. Their efficacy in the management of asthma and allergic rhinitis has established them as a valuable therapeutic class.

The indole scaffold is a privileged structure in medicinal chemistry and is a core component of zafirlukast, one of the first approved CysLT1 antagonists. The specific substitution pattern on the indole ring is crucial for potent and selective receptor binding. The diester-acid intermediate, 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, offers a versatile platform for creating the necessary structural features for high-affinity CysLT1 antagonism.

The CysLT1 Signaling Pathway

The binding of LTD4 to the CysLT1 receptor initiates a downstream signaling cascade that is central to the inflammatory response in the airways. This process underscores the importance of developing antagonists to block this interaction.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Pathophysiological Response CysLT1 CysLT1 Receptor (GPCR) Gq Gq protein CysLT1->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 Binds Antagonist CysLT1 Antagonist (e.g., Zafirlukast) Antagonist->CysLT1 Blocks Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Bronchoconstriction Bronchoconstriction Ca_release->Bronchoconstriction Inflammation Inflammation & Eosinophil Recruitment PKC->Inflammation Mucus Mucus Secretion PKC->Mucus

Caption: CysLT1 Receptor Signaling Pathway and Point of Antagonist Intervention.

Synthesis of the Key Intermediate: 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid

A robust and versatile method for the synthesis of substituted indole-2-carboxylates is the Japp-Klingemann reaction followed by a Fischer indole cyclization. This approach allows for the construction of the indole core with the desired substitution pattern from readily available starting materials.

Rationale for the Synthetic Strategy

The Japp-Klingemann reaction is a reliable method for forming arylhydrazones, which are the direct precursors for the Fischer indole synthesis. By starting with an appropriately substituted aniline and a β-keto-diester, we can strategically introduce the required functional groups at what will become the C2 and C3 positions of the indole ring. The subsequent acid-catalyzed cyclization via the Fischer synthesis is a powerful and well-established method for forming the indole nucleus. Selective hydrolysis of the resulting diester will then yield the target intermediate.

Synthesis_Workflow cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis cluster_step3 Step 3: Selective Hydrolysis Aniline Aniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Hydrazone Intermediate Hydrazone Diazonium->Hydrazone Coupling with β-keto-diester Ketoester Dimethyl 2-acetyl-3-oxobutanoate Ketoester->Hydrazone Diester Dimethyl 1H-indole-2,3-dicarboxylate Hydrazone->Diester Acid-catalyzed Cyclization (e.g., H₂SO₄/EtOH) Hydrazone->Diester Target 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid Diester->Target Selective Hydrolysis (e.g., 1 eq. NaOH) Diester->Target

Caption: Synthetic workflow for 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid.

Detailed Experimental Protocol: Synthesis of the Intermediate

Protocol 1: Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate

This protocol is a two-step, one-pot procedure combining the Japp-Klingemann reaction and Fischer indole synthesis.

  • Materials:

    • Aniline (1.0 eq)

    • Sodium nitrite (NaNO₂, 1.1 eq)

    • Concentrated Hydrochloric Acid (HCl, 3.0 eq)

    • Dimethyl 2-acetyl-3-oxobutanoate (1.0 eq)

    • Sodium acetate (NaOAc)

    • Ethanol (EtOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Step-by-Step Procedure:

    • Diazotization: In a flask cooled to 0-5 °C, dissolve aniline in aqueous HCl. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt. The use of low temperatures is critical to prevent the decomposition of the unstable diazonium salt.

    • Japp-Klingemann Coupling: In a separate, larger flask, dissolve dimethyl 2-acetyl-3-oxobutanoate in ethanol. Cool this solution to 0-5 °C and add sodium acetate to create a buffered, slightly acidic environment. Slowly add the previously prepared diazonium salt solution to this mixture. The diazonium salt acts as an electrophile, and the enolate of the β-keto-diester acts as the nucleophile. The reaction results in the formation of an arylhydrazone intermediate. Allow the reaction to stir at low temperature for 2-3 hours.

    • Fischer Indole Cyclization: To the flask containing the hydrazone, carefully add concentrated sulfuric acid. The acid catalyzes the tautomerization to an enamine, followed by a-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.

    • Work-up and Purification: Heat the mixture to reflux for 2-4 hours, monitoring by TLC. After cooling, pour the reaction mixture into ice-water to precipitate the crude product. Filter the solid, wash thoroughly with water to remove residual acid, and dry. The crude dimethyl 1H-indole-2,3-dicarboxylate can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Selective Hydrolysis

  • Materials:

    • Dimethyl 1H-indole-2,3-dicarboxylate (1.0 eq)

    • Sodium Hydroxide (NaOH, 1.0-1.1 eq)

    • Methanol (MeOH) / Water

    • 1M Hydrochloric Acid (HCl)

  • Step-by-Step Procedure:

    • Reaction Setup: Dissolve the indole diester in a mixture of methanol and water. The ester at the C2 position is generally more sterically hindered and less reactive than the ester at the C3 position. By using a stoichiometric amount of base, we can achieve selective hydrolysis at the more accessible C3 position.

    • Hydrolysis: Add a solution of sodium hydroxide (1.0-1.1 equivalents) dropwise at room temperature. Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting material and the appearance of the mono-acid product.

    • Work-up and Isolation: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

    • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The target compound, 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, will precipitate out of solution.

    • Purification: Filter the solid product, wash with cold water, and dry under vacuum to yield the pure intermediate.

CompoundStarting MaterialReagentsTypical YieldPurity (by HPLC)
Dimethyl 1H-indole-2,3-dicarboxylateAnilineNaNO₂, HCl, Dimethyl 2-acetyl-3-oxobutanoate, H₂SO₄65-75%>95%
2-(Methoxycarbonyl)-1H-indole-3-carboxylic acidIndole DiesterNaOH, HCl80-90%>98%

Elaboration of the Intermediate into a CysLT1 Antagonist

The synthesized 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid is a versatile building block. The carboxylic acid at the C3 position can be readily converted into an amide, a key structural feature in many CysLT1 antagonists like zafirlukast, which contains a sulfonamide moiety.

General Strategy: Amide Coupling

The formation of the sulfonamide bond is typically achieved through a standard amide coupling reaction. The indole-3-carboxylic acid is first activated, and then reacted with the desired sulfonamide.

Protocol 3: Amide Coupling to form a Zafirlukast-like Scaffold

This protocol describes the coupling of the indole intermediate with a representative sulfonamide.

  • Materials:

    • 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (1.0 eq)

    • o-Toluenesulfonamide (1.0 eq)

    • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.2 eq)

    • HOBt (1-Hydroxybenzotriazole, 1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine, 2.5 eq) or N-Methylmorpholine

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Step-by-Step Procedure:

    • Activation of Carboxylic Acid: In a flask under an inert atmosphere (e.g., nitrogen), dissolve the indole-3-carboxylic acid, EDC·HCl, and HOBt in anhydrous DCM. EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization by forming an active ester, which is less prone to side reactions but still highly reactive towards the amine.

    • Base Addition: Add DIPEA to the mixture and stir at 0 °C for 15-20 minutes. The base is necessary to deprotonate the sulfonamide and neutralize the HCl generated during the reaction.

    • Amine Addition: Add o-toluenesulfonamide to the reaction mixture.

    • Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by TLC or LC-MS.

    • Work-up and Purification: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired CysLT1 antagonist precursor.

Conclusion and Future Perspectives

The synthetic route detailed in these application notes provides a reliable and scalable method for producing 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, a key building block for a diverse range of CysLT1 receptor antagonists. The strategic use of the Japp-Klingemann/Fischer indole synthesis followed by selective hydrolysis offers a high-yielding pathway to this versatile intermediate. The subsequent amide coupling protocols allow for the efficient elaboration of this intermediate into complex drug candidates. The modularity of this synthetic approach enables the generation of libraries of indole-based CysLT1 antagonists for structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation therapeutics for asthma, allergic rhinitis, and other inflammatory disorders.

References

  • (No valid reference)
  • CysLT1 antagonists, also known as leukotriene receptor antagonists, represent a significant advancement in the field of pharmacology, particularly in the treatment of respiratory diseases. These drugs operate by targeting specific pathways involved in inflammatory responses, which makes them highly effective in managing conditions characterized by inflammation. This blog post will delve into the mechanisms by which CysLT
Application

Application Note: Decarboxylative Vilsmeier-Haack Formylation of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic Acid Derivatives

Executive Summary The Vilsmeier-Haack (VH) reaction is a cornerstone methodology for the formylation of electron-rich heterocycles[1]. While the C3 position of the indole core is the kinetically and thermodynamically fav...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Vilsmeier-Haack (VH) reaction is a cornerstone methodology for the formylation of electron-rich heterocycles[1]. While the C3 position of the indole core is the kinetically and thermodynamically favored site for electrophilic attack, substrates such as 2-(methoxycarbonyl)-1H-indole-3-carboxylic acid present a unique structural challenge: both the C2 and C3 positions are blocked.

Rather than failing or reacting at the benzenoid ring, these specific derivatives undergo a highly elegant decarboxylative formylation . The C3-carboxylic acid acts as a traceless directing group, extruding carbon dioxide upon electrophilic ipso-attack to yield methyl 3-formyl-1H-indole-2-carboxylate derivatives[2]. These resulting 3-formylindoles are critical building blocks in the development of complex indole alkaloids and targeted therapeutics, including mTOR/Akt pathway inhibitors[3] and antiproliferative agents[4].

Mechanistic Rationale & Chemical Causality

To master this protocol, one must understand the causality behind the molecular transformations. The reaction does not proceed via a standard electrophilic aromatic substitution (EAS), but rather through an ipso-substitution pathway driven by thermodynamic rearomatization.

  • Electrophile Generation : N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the highly electrophilic chloromethylene N,N-dimethyliminium chloride (the Vilsmeier reagent)[1].

  • Ipso-Attack : Despite the steric hindrance and electron-withdrawing nature of the C3-carboxyl group, the intrinsic nucleophilicity of the indole C3 position dictates the site of attack. The Vilsmeier reagent attacks C3, forming a non-aromatic ipso-Wheland intermediate[2].

  • Decarboxylation (The Driving Force) : To restore aromaticity, the intermediate does not lose a proton. Instead, the thermal energy provided to the system facilitates the cleavage of the C3–COOH bond, releasing CO₂ gas. This irreversible extrusion acts as a thermodynamic sink, driving the reaction forward[2].

  • Hydrolysis : The resulting C3-iminium salt is highly stable under acidic conditions. A targeted alkaline work-up is required to hydrolyze the iminium species into the final aldehyde[4].

Mechanism A 2-(Methoxycarbonyl)- 1H-indole-3-carboxylic acid C Ipso-Wheland Intermediate A->C Electrophilic Attack B Vilsmeier Reagent [Cl-CH=NMe2]+ B->C D Decarboxylation (-CO2) C->D Heat Rearomatization E C3-Iminium Salt D->E F Methyl 3-formyl-1H- indole-2-carboxylate E->F Basic Hydrolysis (H2O / OH-)

Mechanistic pathway of the decarboxylative Vilsmeier-Haack formylation.

Experimental Design & Self-Validating Systems

Every step in this protocol is designed to be a self-validating system, providing the researcher with visual or physical cues to confirm chemical progress:

  • Temperature Control during Reagent Formation : The reaction between DMF and POCl₃ is violently exothermic. Maintaining 0–5 °C prevents the thermal degradation of the Vilsmeier reagent. A successful formation is indicated by the appearance of a pale pink or yellowish viscous complex.

  • Visual Confirmation of Decarboxylation : The ipso-attack and subsequent rearomatization require thermal energy (60–80 °C). The researcher can validate the progress of the reaction by observing the evolution of CO₂ gas bubbles. The cessation of bubbling strongly correlates with the completion of the decarboxylation step.

  • pH-Dependent Hydrolysis : The iminium salt will not spontaneously convert to an aldehyde in water. The addition of a base (pH 8–9) is a strict requirement to drive the hydrolysis and precipitate the product.

Step-by-Step Protocol

Phase 1: Generation of the Vilsmeier Reagent
  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon/nitrogen inlet.

  • Charge the flask with anhydrous DMF (5.0 equivalents). Note: DMF serves as both the formylating agent and the primary solvent.

  • Submerge the flask in an ice-water bath and allow it to cool to 0–5 °C.

  • Slowly add POCl₃ (2.5 equivalents) dropwise via the dropping funnel over 15–20 minutes. Maintain vigorous stirring.

Phase 2: Ipso-Attack and Decarboxylation
  • In a separate dry vial, dissolve 2-(methoxycarbonyl)-1H-indole-3-carboxylic acid (1.0 equivalent) in a minimal volume of anhydrous DMF.

  • Add the indole solution dropwise to the cold Vilsmeier reagent, maintaining the internal temperature below 10 °C.

  • Remove the ice bath. Equip the flask with a reflux condenser and gradually heat the reaction mixture to 65 °C for 4 hours.

  • Monitor: Observe the reaction mixture for effervescence (CO₂ evolution). Continue heating until gas evolution completely ceases and TLC indicates the consumption of the starting material.

Phase 3: Quenching, Hydrolysis, and Isolation
  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture over 100 g of crushed ice with vigorous stirring. Causality: The ice quenches unreacted POCl₃ and absorbs the intense exothermic shock, preventing product degradation.

  • Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the aqueous phase reaches a stable pH of 8–9. Stir the alkaline mixture for 45 minutes to ensure complete hydrolysis of the iminium intermediate[1].

  • Extract the aqueous mixture with ethyl acetate (3 × 50 mL).

  • Wash the combined organic extracts with brine (2 × 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure methyl 3-formyl-1H-indole-2-carboxylate.

Quantitative Data & Substrate Scope

The electronic nature of the benzenoid ring (C4–C7) significantly impacts the nucleophilicity of the C3 position, thereby dictating the required equivalents of the Vilsmeier reagent and thermal energy.

Substrate DerivativePOCl₃ (eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation
Unsubstituted (C5-H) 2.5654.086Standard baseline for decarboxylative formylation.
5-Methoxy (-OCH₃) 2.0503.092EDG increases C3 nucleophilicity; accelerates ipso-attack.
5-Bromo (-Br) 3.0806.576EWG decreases nucleophilicity; requires higher thermal energy.
1-Methyl (N-Me) 2.5654.089N-protection prevents side reactions, slightly improving yield.

Troubleshooting & Optimization

  • Issue: Incomplete reaction (High recovery of starting material).

    • Cause: Insufficient thermal energy to overcome the activation barrier for decarboxylation, or moisture degradation of the Vilsmeier reagent.

    • Solution: Ensure strict anhydrous conditions during Phase 1. Increase the reaction temperature to 75–80 °C to force the extrusion of CO₂.

  • Issue: Low yield of aldehyde; presence of highly polar spots on TLC (Iminium salt retention).

    • Cause: Incomplete basic hydrolysis during work-up.

    • Solution: The iminium salt is robust. Ensure the pH is strictly adjusted to 8–9 and increase the ambient stirring time of the aqueous mixture to a full 60 minutes before organic extraction.

References

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System The Journal of Organic Chemistry (ACS Publications) [Link]

  • Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach Journal of Enzyme Inhibition and Medicinal Chemistry (PMC) [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer RSC Advances (PMC) [Link]

Sources

Method

Application Note: Protocols for the Selective Esterification of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid

Introduction: The Strategic Importance of Indole-2,3-Dicarboxylate Derivatives The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Indole-2,3-Dicarboxylate Derivatives

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological receptors.[1] Specifically, indole scaffolds with substitutions at the C2 and C3 positions are integral to numerous pharmacologically active agents.[2][3][4] The subject of this guide, 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, is a valuable intermediate for synthesizing such compounds. The selective esterification of its C3-carboxylic acid function, without disturbing the existing C2-methyl ester, is a critical and often challenging transformation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of this selective esterification. We will explore two distinct, robust protocols: the classic Fischer-Speier esterification for symmetrical diester synthesis and a milder, coupling agent-mediated approach for preparing asymmetrical diesters, thereby preventing transesterification.

Guiding Principles: Navigating the Chemistry of Selective Esterification

The primary challenge in esterifying 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid is the presence of two potentially reactive carbonyl centers. The goal is to selectively target the C3-carboxylic acid while preserving the integrity of the C2-methyl ester.

The Fischer-Speier Esterification: An Equilibrium-Driven Pathway

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[7] This process is fundamentally reversible, with an equilibrium constant often close to 1.[8] To drive the reaction toward the ester product, a large excess of the alcohol is typically used as the solvent, and the water generated as a byproduct is sometimes removed.[5]

Fischer_Esterification Figure 1: Mechanism of Fischer-Speier Esterification cluster_reactants Reactants cluster_products Products RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Alcohol (R'-OH) H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ H2O Water (H₂O)

Caption: Figure 1: Mechanism of Fischer-Speier Esterification.

A critical consideration for our specific substrate is the risk of transesterification . If an alcohol other than methanol (e.g., ethanol) is used in large excess under these equilibrium conditions, it can attack both the C3-carboxylic acid and the C2-methyl ester, leading to a mixture of products. Therefore, the Fischer-Speier method is most suitable when the goal is to create the symmetrical diester, in this case, Dimethyl 1H-indole-2,3-dicarboxylate, by using methanol as the alcohol.

Coupling Agent-Mediated Esterification: A Kinetically Controlled Pathway

To synthesize asymmetrical diesters (e.g., where the C3 ester is ethyl, propyl, etc.), a milder, kinetically controlled approach is necessary. This involves activating the carboxylic acid with a coupling agent, such as a carbodiimide like dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[9] This method, known as the Steglich esterification, converts the carboxylic acid's hydroxyl group into a better leaving group, allowing it to react with the alcohol under much milder conditions (often room temperature) and without requiring a large excess of the alcohol.[9] This avoids the equilibrium conditions that lead to transesterification, making it the superior strategy for producing mixed diesters of the indole core.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective esterification of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid.

Experimental_Workflow Figure 2: General Experimental Workflow Start Starting Material: 2-(Methoxycarbonyl)-1H- indole-3-carboxylic acid Setup Reaction Setup (Protocol A or B) Start->Setup Monitor Reaction Monitoring (TLC) Setup->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Upon Completion Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize Product Pure Diester Product Characterize->Product

Caption: Figure 2: General Experimental Workflow.

Protocol A: Fischer-Speier Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate

This protocol is optimized for the synthesis of the symmetrical dimethyl ester, leveraging the principles of the Fischer-Speier reaction while mitigating side reactions.[10]

A1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Grade
2-(Methoxycarbonyl)-1H-indole-3-carboxylic acidC₁₁H₉NO₄219.19≥97%
Anhydrous MethanolCH₃OH32.04Reagent Grade, ACS
Concentrated Sulfuric Acid (98%)H₂SO₄98.08Reagent Grade, ACS
Ethyl AcetateC₄H₈O₂88.11ACS Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--
Brine (Saturated NaCl Solution)NaCl(aq)--
Anhydrous Sodium SulfateNa₂SO₄142.04Anhydrous

A2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (e.g., 4.38 g, 20.0 mmol).

  • In a fume hood, add anhydrous methanol (50 mL). The methanol acts as both the reactant and the solvent. Stir the suspension.

  • Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (1.0 mL, ~18.8 mmol) dropwise to the stirring mixture. Caution: This addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Carefully pour the concentrated mixture into a beaker containing 150 mL of ice-cold water. The product may precipitate as a solid.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture with stirring until the pH is neutral (pH 7-8). Caution: CO₂ gas will evolve.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[10]

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like methanol/water or ethyl acetate/hexanes to obtain pure Dimethyl 1H-indole-2,3-dicarboxylate.

A3. Summary of Reaction Parameters

ParameterValueRationale
Stoichiometry Substrate: 1.0 equiv.-
Methanol: Large Excess (Solvent)Drives the equilibrium towards the product (Le Châtelier's Principle).[6]
H₂SO₄: ~0.9 equiv.Catalytic amount is sufficient; higher amounts can promote side reactions.
Temperature Reflux (~65°C)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 4-6 hoursTypical duration for completion; should be confirmed by TLC analysis.
Expected Yield 85-95%Based on similar Fischer esterifications of indole carboxylic acids.[10]
Protocol B: Steglich Esterification for Asymmetrical Diesters (e.g., Ethyl Ester)

This protocol uses a coupling agent for a mild and controlled esterification, ideal for alcohols other than methanol, thus preserving the C2-methyl ester.[9]

B1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Grade
2-(Methoxycarbonyl)-1H-indole-3-carboxylic acidC₁₁H₉NO₄219.19≥97%
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33≥99%
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17≥99%
Desired Alcohol (e.g., Anhydrous Ethanol)R-OH (e.g., C₂H₅OH)46.07Anhydrous
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
5% Hydrochloric Acid SolutionHCl(aq)--

B2. Step-by-Step Procedure

  • Reaction Setup: In a fume hood, dissolve 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (e.g., 2.19 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Add the desired alcohol (e.g., ethanol, 1.5 equiv., 15.0 mmol, 0.87 mL) and 4-dimethylaminopyridine (DMAP, 0.1 equiv., 1.0 mmol, 122 mg).

  • Cool the mixture to 0°C in an ice bath.

  • Coupling Agent Addition: In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (1.1 equiv., 11.0 mmol, 2.27 g) in a minimal amount of anhydrous DCM (~10 mL). Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate using a Büchner funnel and wash the solid with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure asymmetrical diester.

B3. Summary of Reaction Parameters

ParameterValueRationale
Stoichiometry Substrate: 1.0 equiv.-
Alcohol: 1.2-1.5 equiv.Slight excess to ensure complete conversion without acting as the solvent.
DCC: 1.1 equiv.Activates the carboxylic acid for nucleophilic attack.[9]
DMAP: 0.1 equiv.Acts as an acyl-transfer catalyst, significantly accelerating the reaction.[9]
Temperature 0°C to Room Temp.Milder conditions prevent side reactions and preserve the integrity of the C2-ester.
Reaction Time 3-5 hoursTypically sufficient for completion under these catalyzed conditions.
Expected Yield 80-90%High yields are common for Steglich esterifications.

Conclusion

The selective esterification of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid can be achieved efficiently through careful selection of reaction conditions. For the synthesis of the symmetrical Dimethyl 1H-indole-2,3-dicarboxylate , the classic acid-catalyzed Fischer-Speier esterification using methanol as the solvent provides a high-yielding and cost-effective route. For the synthesis of asymmetrical diesters , a milder, kinetically controlled Steglich esterification using DCC and a catalytic amount of DMAP is the superior method, as it effectively prevents transesterification of the C2-methyl ester. These protocols offer reliable and scalable solutions for producing key intermediates for research and drug development.

References

  • Li, J., et al. (2025).
  • Tundo, P. (1978). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1.
  • Dalavi, S. et al. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.
  • Wang, L. et al. (2020). Synthesis of 1H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates.
  • Mondal, S. et al. (2025). Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Organic Letters.
  • Talukdar, D. et al. (2025).
  • Talukdar, D. et al. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Bentham Science Publishers.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • T.L. Richey, et al. (2010). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • Lu, B.Z., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Chemistry Portal. [Link]

  • Driver, T.G. (2010). Rhodium-Catalyzed Synthesis of 2,3-Disubstituted Indoles from β,β-Disubstituted Stryryl Azides. PMC. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Li, M., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. [Link]

  • LibreTexts Chemistry. (2024). Reactions of Carboxylic Acids. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid

Introduction Welcome to the technical support guide for the synthesis of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid. This molecule is a key heterocyclic building block in medicinal chemistry, often serving as a prec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid. This molecule is a key heterocyclic building block in medicinal chemistry, often serving as a precursor for complex pharmaceutical agents. Its synthesis, while well-established, presents several challenges that can impact yield and purity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed for researchers, chemists, and drug development professionals. We will delve into the common synthetic route—a sequence of the Japp-Klingemann reaction followed by the Fischer indole synthesis—to provide actionable insights and explain the chemical principles behind each step.

General FAQs

Q1: What is the most reliable synthetic route for 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid?

The most robust and widely adopted method is a two-stage process.[1]

  • Japp-Klingemann Reaction: This stage involves the synthesis of a key hydrazone intermediate. It begins with the diazotization of an aniline, which is then coupled with a β-keto-ester derivative to form the arylhydrazone.[2][3]

  • Fischer Indole Synthesis: The purified arylhydrazone is then cyclized under acidic conditions to form the final indole ring system.[3][4]

This sequence is highly effective for creating 2,3-disubstituted indoles because it allows for precise control over the substitution pattern by selecting the appropriate starting materials.

Q2: Why is the Japp-Klingemann/Fischer indole sequence preferred over other indole syntheses for this target?

This approach offers several advantages for this specific molecular structure. The Japp-Klingemann reaction reliably produces the necessary phenylhydrazone precursor, which is the direct starting material for the Fischer cyclization.[2] Other methods might be less efficient for installing both a carboxylate group at the 2-position and a carboxylic acid at the 3-position. The Fischer indole synthesis is a powerful and versatile method for forming the indole ring itself from a hydrazone.[5]

Part A: Troubleshooting the Japp-Klingemann Reaction (Hydrazone Synthesis)

The successful synthesis of the arylhydrazone intermediate is critical for the overall yield. Problems in this stage will invariably lead to failure in the subsequent cyclization.

Q3: My diazotization reaction seems to be failing. What are the most critical parameters to control?

The formation of the diazonium salt is highly sensitive. The most common cause of failure is improper temperature control.

  • Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures and can decompose, often violently, to release nitrogen gas and form unwanted phenol byproducts.

  • Troubleshooting Steps:

    • Maintain Low Temperature: The reaction must be maintained between 0 and 5 °C throughout the addition of sodium nitrite.[1] Use an ice-salt bath for more effective cooling.

    • Check Reagent Quality: Use freshly opened or properly stored sodium nitrite (NaNO₂). Old reagents can be less effective.

    • Slow Addition: Add the cold aqueous solution of NaNO₂ dropwise to the acidic solution of your aniline.[1] A rapid addition can cause localized heating and decomposition.

    • Ensure Acidity: The reaction requires a strong acidic medium (e.g., HCl) to generate nitrous acid (HNO₂) in situ and prevent unwanted side reactions.

Q4: I'm observing a low yield of the hydrazone product after the coupling step. What can I do to improve it?

Low yields in the coupling step often stem from incorrect pH, poor mixing, or side reactions.

  • Causality: The coupling reaction between the diazonium salt and the enolate of the β-dicarbonyl compound is pH-dependent. The medium must be sufficiently basic to generate the enolate nucleophile but not so basic that it causes the diazonium salt to decompose into non-reactive species.

  • Troubleshooting Steps:

    • pH Control: The reaction is typically buffered with sodium acetate to maintain a mildly acidic to neutral pH (around 4-5).[1] This provides a sufficient concentration of the enolate for coupling without degrading the diazonium salt.

    • Vigorous Stirring: Ensure efficient mixing as you slowly add the cold diazonium salt solution to the β-keto-ester solution.[1] This prevents high local concentrations of reactants, which can lead to the formation of tarry byproducts.

    • Temperature: Continue to maintain a low temperature (0-5 °C) during the initial coupling phase.[1]

    • Isolate the Intermediate: It is highly recommended to isolate and purify the hydrazone before proceeding to the Fischer cyclization. Impurities from the Japp-Klingemann step can severely inhibit the next reaction.[6] Purification is often achieved by recrystallization from a solvent like ethanol/water.[1]

Workflow for Hydrazone Synthesis

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Coupling Aniline Aniline in HCl NaNO2 Add NaNO2(aq) dropwise Aniline->NaNO2 0-5 °C Diazonium Aryl Diazonium Salt NaNO2->Diazonium Maintain 0-5 °C Coupling Combine with vigorous stirring Diazonium->Coupling Slow addition at 0-5 °C Ketoester β-Keto-ester in NaOAc buffer Ketoester->Coupling Hydrazone Hydrazone Intermediate Coupling->Hydrazone Isolate & Purify

Caption: Workflow for the Japp-Klingemann Reaction.

Part B: Troubleshooting the Fischer Indole Synthesis (Cyclization)

This acid-catalyzed cyclization is the heart of the synthesis but is prone to several issues, most notably low yields and the formation of polymeric tar.

Q5: My Fischer indole synthesis is failing or resulting in a low yield with significant tar formation. What are the primary causes?

This is the most common problem encountered in this synthesis. It is almost always related to the reaction conditions being too harsh for the substrate.[6]

  • Causality: The Fischer indole synthesis involves a[2][2]-sigmatropic rearrangement, which requires acid catalysis and often heat.[4] However, the intermediates and the final indole product can be sensitive to strong acids and high temperatures, leading to decomposition, polymerization, or other side reactions.[7]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Never attempt the cyclization with crude hydrazone. Impurities are a major source of tar.[6][8]

    • Lower the Temperature: Excessively high temperatures are the primary cause of tar formation.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to find the minimum temperature required for conversion.

    • Optimize the Acid Catalyst: The choice and concentration of the acid are critical.[8][9] If you are using a strong Brønsted acid like sulfuric acid or polyphosphoric acid (PPA) and getting tar, switch to a milder catalyst.

Q6: How do I select the optimal acid catalyst for the cyclization step?

The ideal catalyst provides efficient cyclization without causing degradation. The choice is often substrate-dependent, so screening may be necessary.[8]

  • Expertise:

    • Brønsted Acids (e.g., H₂SO₄, HCl, p-TsOH) are effective but can be harsh. p-Toluenesulfonic acid (p-TsOH) is often a good starting point as it is a solid and easier to handle than concentrated mineral acids.

    • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) are generally milder and can be very effective, sometimes providing cleaner reactions and higher yields.[4][8]

    • Polyphosphoric Acid (PPA) is a powerful dehydrating agent and catalyst, often used at high temperatures. It can be very effective but also difficult to work with and can promote charring if not carefully controlled.[6]

CatalystTypical ConditionsAdvantagesDisadvantages
p-TsOH 0.1-1.0 eq. in Toluene or Acetic Acid, RefluxMild, easy to handle, often gives clean reactions.May require longer reaction times.
H₂SO₄ Catalytic amount in Ethanol or Acetic AcidInexpensive, strong catalyst.Can be too harsh, leading to tar formation.[7]
ZnCl₂ 1.0-2.0 eq., often neat or in a high-boiling solventMilder than strong Brønsted acids, good for sensitive substrates.[8]Stoichiometric amounts often needed, workup can be more complex.
PPA Used as solvent/catalyst, 100-160 °CVery effective for difficult cyclizations.Viscous, difficult to stir, can cause charring.[6]
Q7: I'm observing side products other than tar. What could they be?

Besides polymerization, other side reactions can occur.

  • N-N Bond Cleavage: This is a significant competing pathway, particularly if the hydrazone has electron-donating substituents.[10][11] This pathway leads to the formation of anilines and other fragments instead of the indole. Using a milder Lewis acid catalyst can sometimes suppress this side reaction.

  • Incomplete Reaction: If the conditions are too mild (temperature too low or catalyst not active enough), you will isolate unreacted starting material. Use TLC to monitor the reaction to completion.[10]

Troubleshooting Decision Tree for Low Yield in Fischer Cyclization

G Start Low Yield or No Product CheckPurity Is the hydrazone intermediate pure? Start->CheckPurity Purify Recrystallize hydrazone and repeat. CheckPurity->Purify No Conditions Are reaction conditions too harsh? (Tarring observed) CheckPurity->Conditions Yes Purify->Start MildConditions Lower temperature. Use milder acid (p-TsOH, ZnCl₂). Conditions->MildConditions Yes Incomplete Is the reaction incomplete? (Starting material remains) Conditions->Incomplete No Success Improved Yield MildConditions->Success HarshConditions Increase temperature gradually. Use stronger acid (H₂SO₄, PPA). Incomplete->HarshConditions Yes HarshConditions->Success

Caption: Decision tree for troubleshooting the Fischer indole synthesis.

Part C: Product Isolation and Purification

Q8: How can I purify the final 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid product without causing hydrolysis?

The final product contains both a methyl ester and a carboxylic acid. The ester is susceptible to hydrolysis under strongly acidic or basic conditions.

  • Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice or cold water to precipitate the crude product.[1][6] Neutralize any strong acid carefully with a mild base like sodium bicarbonate solution, avoiding strong bases like NaOH or KOH which would readily hydrolyze the ester.

  • Purification:

    • Recrystallization: This is often the most effective method. Common solvent systems include ethanol/water, ethyl acetate, or toluene. Experiment with different solvents to achieve good crystal formation.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient of hexane and ethyl acetate is a common eluent system.[1]

Experimental Protocols

Protocol 1: Synthesis of the Arylhydrazone Intermediate

This protocol is a general guideline based on the Japp-Klingemann reaction.[1]

  • Diazotization:

    • In a three-necked flask, dissolve aniline (1.0 eq) in 3M HCl. Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature never exceeds 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 20 minutes.

  • Coupling:

    • In a separate, larger beaker, dissolve dimethyl 2-oxoglutaconate or a similar β-keto-ester (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.

    • Cool this solution to 0-5 °C with vigorous stirring.

    • Slowly add the cold diazonium salt solution to the keto-ester solution. A colored precipitate should form.

    • Continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol.

    • Recrystallize the crude hydrazone from an ethanol/water mixture to obtain the pure intermediate. Dry under vacuum.

Protocol 2: Fischer Indole Synthesis (Cyclization)

This protocol provides a general starting point using p-TsOH as a catalyst.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, suspend the purified arylhydrazone (1.0 eq) in toluene or glacial acetic acid.

    • Add p-toluenesulfonic acid monohydrate (0.2 eq).

  • Cyclization:

    • Heat the reaction mixture to reflux (or to 80-100 °C) with stirring.

    • Monitor the reaction progress by TLC until the starting hydrazone is consumed (typically 2-8 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water.

    • If necessary, wash with a saturated sodium bicarbonate solution to remove acidic residue, then wash again with water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane).

References

  • ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]

  • Royal Society of Chemistry. 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Org. Biomol. Chem. Available from: [Link]

  • Wikipedia. Japp–Klingemann reaction. Available from: [Link]

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]

  • chemeurope.com. Japp-Klingemann reaction. Available from: [Link]

  • Semantic Scholar. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available from: [Link]

  • ACS Publications. Fischer Indole Synthesis in Low Melting Mixtures. Org. Lett. Available from: [Link]

  • Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • MDPI. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Molecules. Available from: [Link]

  • NIH National Center for Biotechnology Information. Why Do Some Fischer Indolizations Fail? J. Org. Chem. Available from: [Link]

Sources

Optimization

Troubleshooting decarboxylation side reactions in indole ester hydrolysis

Introduction Welcome to the technical support center for indole ester hydrolysis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the saponificati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for indole ester hydrolysis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the saponification or acid-catalyzed hydrolysis of indole esters, particularly those at the C-3 position. A frequent and often problematic side reaction is the decarboxylation of the intermediate indole-3-carboxylic acid, leading to the formation of the parent indole and a significant reduction in the yield of the desired product. This document provides in-depth troubleshooting guides, mechanistic explanations, and optimized protocols to help you mitigate these unwanted side reactions and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the decarboxylation of indole-3-carboxylic acids, the key intermediate in your hydrolysis reaction.

Q1: What is decarboxylation, and why is it so common with indole-3-carboxylic acids?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). Indole-3-carboxylic acids are particularly susceptible to this reaction because the indole nucleus can effectively stabilize the positive charge that develops at the C-3 position during the transition state. This process is essentially an electrophilic aromatic substitution where a proton replaces the carboxyl group. The reaction proceeds through a cyclic, concerted transition state, resulting in an enol-like intermediate that quickly tautomerizes to the stable indole product.[1]

Q2: What are the primary mechanisms driving decarboxylation under hydrolysis conditions?

The mechanism depends on the pH of the medium:

  • Acid-Catalyzed Decarboxylation: Under acidic conditions, the indole ring is protonated, typically at the C-3 position. This creates a zwitterionic intermediate which facilitates the cleavage of the C-C bond between the ring and the carboxyl group. This pathway is consistent with an A-SE2 (acid-catalyzed electrophilic substitution) mechanism.[2] The rate is often dependent on the acid concentration and temperature.

  • Base-Mediated Decarboxylation: While classic base-catalyzed decarboxylation is less common for aromatic acids, harsh basic conditions (high temperature, strong base) can promote decarboxylation after the ester has been hydrolyzed to the carboxylate salt.[3][4] The exact mechanism can be complex, but thermal energy can be sufficient to drive the elimination of CO₂ from the indole-3-carboxylate intermediate, especially in certain solvent systems.[5]

Q3: Which experimental factors have the greatest impact on the rate of decarboxylation?

Several factors must be carefully controlled to suppress this side reaction:

  • Temperature: This is the most critical factor. Elevated temperatures significantly accelerate the rate of decarboxylation.[3] Many indole-3-carboxylic acids are stable at room temperature but will decarboxylate rapidly upon heating.[6]

  • pH: Both strongly acidic and strongly basic conditions can promote decarboxylation, as described above. Hydrolysis should be conducted under the mildest possible pH conditions.

  • Substrate Structure: The electronic nature of the indole ring plays a crucial role. Electron-donating groups on the indole ring will stabilize the transition state for decarboxylation, making the substrate more susceptible. Conversely, electron-withdrawing groups can increase the stability of the indole-3-carboxylic acid.

  • Solvent: The choice of solvent can influence reaction rates and the stability of intermediates. For instance, using alcoholic solvents like methanol during base-catalyzed hydrolysis can lead to an undesired transesterification side reaction.[7]

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to address specific problems you may be encountering in the lab.

Problem 1: I'm hydrolyzing my methyl indole-3-carboxylate with NaOH and getting mostly indole, not the carboxylic acid.

Q: My TLC/LCMS analysis shows almost complete consumption of the starting ester, but the main product is the decarboxylated indole. I am running the reaction in methanol with 2M NaOH at reflux. What is causing this, and how can I prevent it?

A: This is a classic case of thermally-promoted decarboxylation under harsh basic conditions. The combination of a strong base (NaOH) and high temperature (reflux) is highly effective at hydrolyzing the ester but also provides more than enough energy to drive the subsequent decarboxylation of the resulting indole-3-carboxylate.[3]

Root Cause Analysis & Recommended Solutions:

  • Excessive Temperature: Refluxing is often unnecessary and detrimental. The hydrolysis of most simple esters is kinetically accessible at much lower temperatures.

  • Strong Base: While NaOH is a common choice, milder bases are often sufficient and less likely to promote side reactions. Lithium hydroxide (LiOH) is frequently reported to give superior results for ester hydrolysis with sensitive substrates.[7]

  • Solvent Choice: Using methanol as a solvent with NaOH can lead to the formation of sodium methoxide, a very strong base. Furthermore, if the reaction is incomplete, transesterification to the methyl ester can occur if you started with a different ester, complicating the reaction profile.[7]

Visual Workflow: Mitigating Decarboxylation in Base-Catalyzed Hydrolysis

G cluster_0 Problem Diagnosis cluster_1 Solution Pathway start High Decarboxylation with NaOH/KOH + Heat cause Root Cause: Harsh Conditions (Temp, Base Strength) start->cause sol1 Reduce Temperature (e.g., RT to 40°C) cause->sol1 sol2 Change Base (NaOH → LiOH) cause->sol2 sol3 Change Solvent System (MeOH → THF/H₂O) cause->sol3 protocol Implement Optimized Protocol (See Protocol 1) sol1->protocol sol2->protocol sol3->protocol

Caption: Troubleshooting workflow for base-catalyzed hydrolysis.

Corrective Action: Switch to a milder, more controlled hydrolysis protocol. See Protocol 1 below for a detailed, step-by-step procedure using Lithium Hydroxide at a reduced temperature.

Problem 2: My acid-catalyzed hydrolysis is extremely slow, and forcing it with heat causes product degradation.

Q: I am attempting to hydrolyze my indole ester using 1M H₂SO₄ in dioxane/water. After 24 hours at 50°C, I still have significant starting material, but increasing the temperature to 100°C leads to a complex mixture with a major spot corresponding to the decarboxylated indole. How can I improve this hydrolysis?

A: Acid-catalyzed hydrolysis is an equilibrium-controlled process, which is why it can be slow.[8][9] Forcing the reaction with high heat shifts the equilibrium but also crosses the activation energy barrier for the competing acid-catalyzed decarboxylation.[2]

Root Cause Analysis & Recommended Solutions:

  • Reversibility: The presence of the alcohol byproduct can push the equilibrium back towards the starting ester. The reaction needs to be driven to completion.

  • Insufficient Water: In mixed solvent systems like dioxane/water, the concentration of water may not be high enough to effectively drive the equilibrium forward.

  • Thermal Instability: As observed, the indole-3-carboxylic acid product is not stable to high temperatures under acidic conditions.

Corrective Action: The goal is to favor the forward hydrolysis reaction kinetically without providing enough thermal energy to initiate significant decarboxylation. See Protocol 2 for a controlled approach to acid-catalyzed hydrolysis.

Problem 3: My indole substrate is highly functionalized and sensitive to both acid and base. Are there any milder alternatives?

Q: My substrate contains other sensitive functional groups, and it appears to be particularly electron-rich, making it very prone to decarboxylation. Even the optimized LiOH protocol gives me a mixture of products. What other methods can I try?

A: For highly sensitive or complex substrates, enzymatic hydrolysis is the gold standard. Hydrolase enzymes, such as lipases and esterases, operate under neutral pH and ambient temperature, offering unparalleled chemoselectivity and mildness.[10]

Recommended Alternative: Enzymatic Hydrolysis

  • Mechanism: These enzymes utilize a catalytic triad (e.g., Ser-His-Asp) to perform nucleophilic acyl substitution in their active site. The reaction occurs in an aqueous buffer system, typically near physiological pH (7-8).[10]

  • Advantages:

    • Mild Conditions: Reactions are typically run at or near room temperature and neutral pH, which completely suppresses the decarboxylation side reaction.

    • High Chemoselectivity: Enzymes can selectively hydrolyze one ester in the presence of others or avoid reacting with other sensitive functional groups.

    • Environmentally Friendly: The reactions are run in aqueous media, avoiding harsh reagents and organic solvents.

Corrective Action: Screen a panel of commercially available lipases (e.g., from Candida antarctica, Candida rugosa, or Pseudomonas cepacia) to find one that accepts your substrate. See Protocol 3 for a general screening procedure.

Comparative Summary of Hydrolysis Methods
MethodTypical ConditionsDecarboxylation RiskAdvantagesDisadvantages
Strong Base (NaOH/KOH) 1-6M NaOH/KOH in MeOH or H₂O, 50-100°CVery High Inexpensive, fast reaction timesLow selectivity, high risk of side reactions
Mild Base (LiOH) 1.5-3 eq. LiOH in THF/H₂O, 20-40°CLow to Moderate Good yields, reduced side reactions[7]More expensive than NaOH/KOH
Acid-Catalyzed (H₂SO₄/HCl) 1-6M Acid in Dioxane/H₂O, 50-80°CModerate to High Effective for base-sensitive substratesReversible reaction, can be slow, requires heat
Enzymatic (Lipase/Esterase) Enzyme in phosphate buffer, pH 7-8, 25-40°CNegligible Extremely mild, highly selective[10][11]Requires enzyme screening, may be slow
Optimized Experimental Protocols
Protocol 1: Optimized Base-Catalyzed Hydrolysis using Lithium Hydroxide

This protocol is designed to minimize decarboxylation by using a milder base and controlled temperature.

  • Reaction Setup: In a round-bottom flask, dissolve the indole ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (e.g., 8 mL THF and 2.7 mL water per 1 mmol of ester).

  • Addition of Base: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or warm gently to 40°C. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-8 hours.

  • Work-up:

    • Once the starting material is consumed, cool the mixture to 0°C in an ice bath.

    • Carefully acidify the reaction mixture to pH 2-3 by the dropwise addition of 1M HCl.

    • The product, indole-3-carboxylic acid, will often precipitate. If not, extract the aqueous layer with ethyl acetate (3x volumes).

  • Isolation:

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by recrystallization if necessary.

Protocol 2: Controlled Acid-Catalyzed Hydrolysis

This protocol uses an excess of water to drive the equilibrium and a moderate temperature to avoid decarboxylation.

  • Reaction Setup: Dissolve the indole ester (1.0 eq) in a suitable co-solvent like acetic acid or dioxane. Add a large excess of 3M aqueous HCl or H₂SO₄ (e.g., a 1:1 mixture of acetic acid and 3M HCl).

  • Heating and Monitoring: Heat the mixture to a moderate temperature (e.g., 60-70°C) with vigorous stirring. Monitor the reaction by TLC or LC-MS. Avoid temperatures above 80°C.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of ice water.

    • The product may precipitate and can be collected by filtration.

  • Isolation: If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 3: General Procedure for Enzymatic Hydrolysis Screening

This protocol provides a starting point for identifying a suitable enzyme for your specific substrate.

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.5.

  • Reaction Setup: In a small vial, suspend the indole ester (e.g., 10 mg) in the phosphate buffer (2 mL). A co-solvent like DMSO or acetone (<5% v/v) can be used to aid solubility.

  • Enzyme Addition: Add the lipase or esterase (e.g., 10-20 mg of crude enzyme powder). Run a parallel control reaction without the enzyme.

  • Incubation: Seal the vial and place it in a shaker incubator at 30-37°C for 24-48 hours.

  • Analysis: After the incubation period, quench the reaction by adding acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant by LC-MS to check for the formation of the desired carboxylic acid product.

Mechanistic Overview: Hydrolysis vs. Decarboxylation

G Ester Indole-3-Ester (Starting Material) Acid Indole-3-Carboxylic Acid (Desired Product) Ester->Acid Hydrolysis (Desired Pathway) Decarboxylated Indole + CO₂ (Side Product) Acid->Decarboxylated Decarboxylation (Unwanted Pathway)   - High Temp   - Harsh pH Conditions Reaction Conditions (Base/Acid, H₂O, Temp) Conditions->Ester Conditions->Acid

Caption: Competing reaction pathways in indole ester hydrolysis.

References
  • Benchchem. (2025).
  • Benchchem. (2025).
  • ResearchGate. (2025). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • PMC - NIH. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.
  • ResearchGate. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.
  • Benchchem. (2025). Troubleshooting unexpected side products in indole synthesis.
  • J-STAGE. (1979). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry, 43(4).
  • Selleck Chemicals. Indole-3-carboxylic acid | CAS 771-50-6.
  • Taylor & Francis Online. (2014). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry, 43(4).
  • Google Patents. indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.
  • Benchchem. (2025).
  • Journal of Applied Biology and Biotechnology. (2023).
  • MedchemExpress.com. Indole-3-carboxylic acid | Endogenous Metabolite.
  • PubMed. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Heteroaromatic hydrogen exchange reactions. Part 9.
  • Figshare. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • Chemistry Steps. (2020).
  • Reddit. (2025). Why are my ester hydrolysis not working : r/Chempros.
  • Master Organic Chemistry. (2022).
  • Chemguide. hydrolysing esters.
  • Thieme. (2010). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Science of Synthesis, 1(3), 129-185.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid

Welcome to the Technical Support Center. This knowledge base provides advanced, causality-driven troubleshooting and validated protocols for the recrystallization of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base provides advanced, causality-driven troubleshooting and validated protocols for the recrystallization of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (CAS: 2089967-49-5)[1].

Mechanistic Overview: The Causality of Indole Purification

Purifying this specific compound presents unique thermodynamic and chemical challenges due to its amphiphilic nature. The molecule features an electron-rich indole core substituted with a moderately polar methyl ester at C-2 and a highly polar, hydrogen-bonding carboxylic acid at C-3.

  • Hydrogen Bonding & Dimerization: The indole N-H and carboxylic O-H act as strong hydrogen bond donors, while the ester and acid carbonyls act as acceptors. In the solid state, such indole-2-carboxylate derivatives typically crystallize as tightly bound, centrosymmetric hydrogen-bonded dimers[2]. Breaking this lattice requires a primary solvent with strong hydrogen-bond disrupting capabilities (like methanol or ethanol).

  • Oxidation Susceptibility: The electron-rich pyrrole ring within the indole core is highly susceptible to autoxidation when exposed to light and dissolved oxygen, which frequently leads to the formation of pink or yellow polymeric impurities[3].

  • Thermal Degradation: Indole-3-carboxylic acids are prone to thermal decarboxylation if subjected to excessive or prolonged heating[4]. Therefore, solvent selection must prioritize low boiling points to minimize thermal stress during the dissolution phase.

Quantitative Data: Solvent System Selection

To effectively separate the product from impurities, binary solvent systems (Primary Solvent + Anti-Solvent) are highly recommended.

Solvent SystemPrimary Solvent Boiling PointAnti-Solvent Boiling PointPolarity Index (Primary)Expected Outcome / Target Impurity
Methanol / Water 64.7 °C100.0 °C5.1High yield; effectively removes polar hydrolysis byproducts (e.g., di-acids)[5].
Ethanol / Water 78.3 °C100.0 °C5.2Slower crystallization; yields larger, easily filterable crystals.
EtOAc / Hexanes 77.1 °C68.0 °C4.4Removes non-polar organic impurities; requires strict anhydrous conditions[6].

Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system," meaning it contains built-in checkpoints to ensure the physical chemistry of the recrystallization is proceeding correctly before moving to the next step.

Protocol A: Methanol/Water System (Recommended for Polar Impurities)

This protocol is optimal for removing residual indole-3-carboxylic acid hydrolysis byproducts[5].

  • Degassing: Sparge HPLC-grade methanol and distilled water with Argon or Nitrogen for 15 minutes to remove dissolved oxygen[3].

  • Dissolution: In a Schlenk flask under an inert atmosphere, suspend the crude 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid in a minimum volume of the degassed methanol. Heat gently to 55–60 °C while stirring until dissolved.

    • Validation Checkpoint: The solution must be completely transparent. If it remains cloudy, insoluble polymeric impurities are present. Perform a hot gravity filtration through a pre-warmed fluted filter paper[3].

  • Anti-Solvent Addition: Slowly add the degassed hot water dropwise to the stirring methanol solution until the "cloud point" is reached (the solution exhibits sustained turbidity).

    • Validation Checkpoint: Add exactly 1-2 drops of hot methanol until the solution just turns clear again. This confirms the solution is perfectly saturated.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours, then transfer to a 4 °C refrigerator for an additional 2 hours.

  • Filtration & Washing: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 1:1 Methanol/Water.

    • Validation Checkpoint: Spot the mother liquor on a TLC plate (Eluent: 3:1 Hexanes/EtOAc). A successful crystallization will show a very faint product spot and strong impurity spots in the mother liquor[5].

Workflow A Crude Indole Derivative B Dissolve in Hot MeOH (Under Argon) A->B C Hot Filtration (Remove Insoluble Matter) B->C D Add Water (Anti-solvent) Until Turbid C->D E Cool to Room Temp Then to 4°C D->E F Vacuum Filtration & Cold Wash E->F G Pure Crystalline Product F->G

Self-validating recrystallization workflow for indole-3-carboxylic acid derivatives.

Troubleshooting Guide (Diagnostic Q&A)

Q: Why does my 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid "oil out" instead of crystallizing? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, causing it to separate as a supersaturated liquid colloidal suspension rather than a solid lattice. Because this molecule has both a hydrogen-bonding carboxylic acid and an ester, it is highly prone to this.

  • Solution: Reheat the mixture until the oil dissolves completely. Add 5-10% more of the primary solvent (e.g., Methanol) to decrease the saturation temperature, then cool the flask much more slowly. Introducing a tiny "seed crystal" of pure product exactly at the cloud point provides a nucleation site, forcing the molecules to adopt a solid crystalline lattice.

Q: My recrystallized product has a persistent pink or yellow tint. How do I achieve a pure white solid? A: This is a hallmark of indole oxidation. The electron-rich pyrrole ring reacts with trace oxygen and light to form highly colored, conjugated polymeric impurities[3].

  • Solution: You must perform the recrystallization under a strict inert atmosphere (Nitrogen or Argon) using degassed solvents. If the colored impurities are already present in the crude mixture, add 5% (w/w) activated charcoal (e.g., Norit) during the hot dissolution phase, boil for 2 minutes, and perform a hot gravity filtration through a pad of Celite before cooling[7].

Q: I am experiencing significant yield loss (>40%) during recrystallization. What is the mechanistic cause? A: High product loss is typically caused by over-dilution (using too much primary solvent) or thermal degradation. Indole-3-carboxylic acids can undergo irreversible thermal decarboxylation if boiled for extended periods[4].

  • Solution: Minimize heating time to under 15 minutes. Ensure you are using the absolute minimum volume of hot solvent required for initial dissolution. To recover lost yield, concentrate the mother liquor under reduced pressure and perform a secondary crystallization (obtaining a "second crop")[6].

Troubleshooting Root Recrystallization Failure N1 Oiling Out (Phase Separation) Root->N1 N2 Colored Impurities (Oxidation) Root->N2 N3 Low Yield (High Solubility) Root->N3 S1 Reheat, add primary solvent, seed crystals N1->S1 S2 Degas solvents, use inert atmosphere N2->S2 S3 Increase anti-solvent, cool slower N3->S3

Diagnostic logic tree for resolving common indole recrystallization failures.

Frequently Asked Questions (FAQs)

Q: Can I use pure boiling water to recrystallize this compound? A: No. Despite the presence of the polar carboxylic acid, the hydrophobic indole core and the methyl ester make the compound practically insoluble in pure boiling water. A primary organic solvent (like methanol or ethyl acetate) is strictly required to break the intermolecular hydrogen-bonded dimers[2].

Q: How do I verify the purity of the recrystallized product? A: Use Thin-Layer Chromatography (TLC) visualized under a UV lamp (254 nm). A single, distinct spot indicates high purity. Additionally, melting point analysis should yield a sharp, narrow range. The presence of multiple spots or a depressed/broadened melting point indicates incomplete purification and the need for a second recrystallization pass[5].

References

1.1[1] 2. 5[5] 3.2[2] 4.4[4] 5.3[3] 6.7[7] 7.6[6]

Sources

Optimization

Technical Support Center: Solubilization Strategies for Indole-2,3-Dicarboxylic Acid Monomethyl Esters

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who find their workflows halted by the intractable nature of indole dicarboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who find their workflows halted by the intractable nature of indole dicarboxylic acid derivatives. Indole-2,3-dicarboxylic acid monomethyl esters are notorious for their poor solubility in both aqueous media and standard organic solvents.

This guide provides mechanistic troubleshooting, validated protocols, and authoritative insights to help you overcome these solubility barriers.

Diagnostic Workflow

Before altering your chemical structure or abandoning a solvent system, consult the diagnostic logic below to determine the least invasive solubilization strategy for your specific downstream application.

SolubilityWorkflow Start Indole-2,3-dicarboxylic acid monomethyl ester (Solid) Assess Assess Downstream Application Start->Assess NonDestruct Analytical / Bioassay (Non-destructive) Assess->NonDestruct Destruct Synthetic Intermediate (Chemical Modification) Assess->Destruct Lewis Screen Lewis-Base Solvents (DMSO, DMF, THF) NonDestruct->Lewis Water Water-Enhanced Extraction (Add 5-10% H2O) NonDestruct->Water Protect N-Protection (e.g., N-SO2Ph, N-Me) Destruct->Protect Salt Salt Formation (Deprotonate COOH) Destruct->Salt

Fig 1: Troubleshooting workflow for resolving indole ester solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my indole-2,3-dicarboxylic acid monomethyl ester constantly crash out of standard organic solvents like dichloromethane (DCM) or toluene? The Causality: The insolubility is a direct result of massive lattice energy driven by two factors. First, the molecule possesses a strong hydrogen-bond donor (the indole NH) and multiple hydrogen-bond acceptors/donors (the carboxylic acid and ester groups), leading to a robust intermolecular hydrogen-bonding network. Second, the highly planar indole core promotes aggressive


 stacking. Solvents like DCM or toluene lack the strong dipole or hydrogen-bond accepting capabilities required to disrupt this crystalline lattice.

Q2: I am trying to perform a liquid-liquid extraction, but the ester precipitates as a white solid at the aqueous-organic interface. How can I keep it in the organic phase? The Causality & Solution: Carboxylic acids often exhibit low solubility in pure, non-polar organic solvents. However, you can leverage a phenomenon known as "water-enhanced solubility." As demonstrated by 1[1], the solubility of carboxylic acids in Lewis-base organic solvents (like ethyl acetate or THF) increases remarkably when a small amount of water is present in the organic phase. The water acts as a bridging mediator, solvating the carboxylic acid dimers without forcing the molecule into the bulk aqueous phase. Action: Switch your extraction solvent to Ethyl Acetate and intentionally saturate it with water, or add 5% v/v THF to your organic layer to act as a phase-transfer solvator.

Q3: What are the optimal solvent systems for preparing high-concentration stock solutions for NMR or in vitro screening? The Causality & Solution: For analytical and biological applications, you must break the intermolecular H-bonds without altering the chemical structure. Aprotic, highly polar solvents with strong hydrogen-bond acceptor capabilities are mandatory. Action: Use Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For NMR, DMSO-


 is the gold standard. If your assay requires aqueous dilution, prepare a highly concentrated stock in DMSO (e.g., 50 mM) and dilute rapidly into an aqueous buffer containing a surfactant (like Tween-20 or Triton X-100) to prevent immediate kinetic aggregation.

Q4: Physical dissolution is insufficient for my multi-step synthesis. How can I chemically modify the scaffold to improve solubility without ruining the core? The Causality & Solution: If physical methods fail, you must disrupt the lattice energy chemically by removing the primary hydrogen-bond donor (the indole NH). N-protection using bulky or electron-withdrawing groups (like benzenesulfonyl or methyl) sterically hinders


 stacking and eliminates NH hydrogen bonding, drastically increasing solubility in solvents like DCM or THF. 2[2] have extensively utilized N-benzenesulfonyl and N-methyl protection on indole-2,3-dicarboxylic acid derivatives to maintain solubility during complex downstream reactions, such as decarboxylative halogenations[3].

Quantitative Data: Solubility Profiles

To aid in solvent selection, the following table summarizes the expected solubility behavior of indole-2,3-dicarboxylic acid monomethyl esters across various solvent classes at 25°C.

Solvent ClassExample SolventsPrimary Solvation MechanismRelative Solubility (mg/mL)
Non-polar / Weakly Polar Toluene, Hexane, DCMWeak van der Waals interactions< 1 mg/mL (Poor)
Protic Methanol, EthanolH-bond donor/acceptor5 - 15 mg/mL (Moderate)
Lewis-Base / Carbonyl Ethyl Acetate (Water-saturated)H-bond acceptor + Water bridging20 - 40 mg/mL (Good)
Highly Polar Aprotic DMSO, DMFStrong H-bond acceptor> 50 mg/mL (Excellent)

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." This means each procedure contains built-in physical or visual checkpoints to confirm that the thermodynamic barriers of insolubility have been successfully overcome before you proceed to the next step.

Protocol A: Water-Enhanced Liquid-Liquid Extraction

Objective: Extract the ester into an organic phase without interfacial precipitation[1].

  • Suspension: Suspend the crude reaction mixture containing the indole ester in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Water Addition: Add 5% v/v deionized water (0.5 mL per 10 mL EtOAc) directly to the organic phase.

  • Agitation: Agitate vigorously for 2 minutes in a separatory funnel.

  • Validation Checkpoint 1 (Visual): Observe the interface. If a white precipitate persists at the aqueous-organic boundary, the hydrogen-bond network is not fully disrupted. Self-Correction: Add an additional 2% v/v water and 5% v/v THF, then re-agitate until the interface is completely sharp and transparent.

  • Separation: Separate the organic layer and dry over anhydrous

    
    .
    
  • Validation Checkpoint 2 (Stability): The organic layer should remain clear upon drying. If it clouds upon contact with the drying agent (which strips the bridging water), immediately filter and add 5% v/v DMF to maintain solubility before concentration.

Protocol B: N-Benzenesulfonylation for Synthetic Solubilization

Objective: Temporarily mask the indole NH to eliminate hydrogen bonding, enabling solubility in standard organic solvents for multi-step synthesis[2].

  • Initial Solvation: Suspend the indole-2,3-dicarboxylic acid monomethyl ester in anhydrous THF (0.2 M concentration) under an inert atmosphere (Nitrogen or Argon).

    • Note: The starting material will form a cloudy suspension. This is expected.

  • Deprotonation: Cool the suspension to 0°C and slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents).

  • Validation Checkpoint 1 (Self-Validation): Hydrogen gas evolution will occur. Concurrently, the cloudy suspension will transition into a clear, homogenous yellow/orange solution. This visual change is the definitive proof of successful deprotonation and the complete disruption of the crystalline lattice. Do not proceed to step 4 until the solution is completely clear.

  • Protection: Add Benzenesulfonyl chloride (1.2 equivalents) dropwise. Warm the reaction to room temperature and stir for 2 hours.

  • Validation Checkpoint 2 (TLC): Perform Thin Layer Chromatography (Eluent: 1:1 Hexane/EtOAc). The highly polar, baseline-hugging starting material must be completely consumed, replaced by a high-Rf, UV-active spot representing the highly soluble N-protected product.

References

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library / OSTI. 1

  • Miki, Y., et al. (2006). Synthesis of caulersin and its isomers by reaction of indole-2,3-dicarboxylic anhydrides with methyl indoleacetates. Tetrahedron Letters / ResearchGate. 2

  • Miki, Y., et al. (2015). Decarboxylative Halogenation of Indolecarboxylic Acids Using Hypervalent Iodine(III) Reagent and Its Application to the Synthesis of Polybromoindoles. Heterocycles / ResearchGate. 3

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid

Welcome to the technical support guide for the purification of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges, ensuring the high purity required for downstream applications.

Introduction: Understanding the Purification Challenge

The synthesis of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, typically via selective hydrolysis of the corresponding dimethyl 1H-indole-2,3-dicarboxylate, presents a unique purification challenge. The crude product is often a mixture containing the desired mono-acid, unreacted starting diester, and an over-hydrolyzed diacid byproduct. Furthermore, the indole core itself can be susceptible to degradation, leading to colored impurities.[1][2] A successful purification strategy must effectively separate compounds with subtle differences in polarity and acidity while preserving the integrity of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude product?

A1: Your crude material will typically contain three main types of process-related impurities:

  • Unreacted Starting Material: Dimethyl 1H-indole-2,3-dicarboxylate. This is a neutral, non-polar impurity relative to your product. Its presence indicates incomplete hydrolysis.

  • Over-hydrolysis Byproduct: 1H-Indole-2,3-dicarboxylic acid. This diacid is more polar and more acidic than your target compound. It results from the non-selective hydrolysis of both ester groups.[3]

  • Degradation Products: Indole derivatives can be sensitive to air, light, and harsh acidic or basic conditions, leading to the formation of colored, often polymeric, impurities.[4]

Q2: What is the most effective initial purification step?

A2: An acid-base extraction is the most logical and efficient first step. This technique exploits the acidic nature of your carboxylic acid product to separate it from the neutral starting diester. By using a mild aqueous base (e.g., sodium bicarbonate), you can selectively transfer the desired product and the diacid byproduct into the aqueous phase, leaving the non-acidic impurities in the organic phase.

Q3: When is recrystallization recommended over column chromatography?

A3: Recrystallization is the preferred method for final purification after an initial acid-base extraction has removed the bulk of the neutral impurities. It is highly effective for removing small amounts of closely related acidic impurities (like the diacid) and colored byproducts, provided a suitable solvent system is found. Column chromatography should be reserved for situations where recrystallization fails to achieve the desired purity or when separating impurities with very similar solubility profiles.[4]

Q4: How can I assess the purity of my final product?

A4: A combination of techniques is essential for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A rapid method to visualize the number of components. The ideal eluent should give your product an Rf value of approximately 0.3.[4]

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity.[4]

  • Spectroscopic Methods: ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure and identifying any residual impurities. Mass Spectrometry confirms the molecular weight.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification process.

Problem 1: My ¹H NMR spectrum shows a significant amount of starting diester after purification.

  • Underlying Cause: This indicates that the primary impurity, the neutral dimethyl 1H-indole-2,3-dicarboxylate, was not effectively removed. This is a failure of the initial purification step.

  • Troubleshooting & Optimization: An acid-base liquid-liquid extraction is required. The key is to leverage the pKa difference between your acidic product and the neutral starting material.

    • Step 1: Dissolution. Dissolve the crude solid in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Step 2: Extraction. Transfer the solution to a separatory funnel and extract it multiple times (3x) with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid group of your product will be deprotonated to form a water-soluble sodium salt, which partitions into the aqueous layer. The neutral diester will remain in the organic layer.

    • Step 3: Isolation. Combine the aqueous layers. Slowly acidify with cold 1M HCl until the pH is ~2-3. This will re-protonate the carboxylate, causing your purified product to precipitate out of the solution.

    • Step 4: Collection. Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Problem 2: The final product has a persistent yellow or brown discoloration.

  • Underlying Cause: This coloration is typically due to trace amounts of oxidized or polymeric indole byproducts. These impurities can be highly colored even at low concentrations.

  • Troubleshooting & Optimization: Recrystallization with the aid of activated charcoal is the most effective solution.

    • Step 1: Solvent Selection. Choose an appropriate recrystallization solvent (see Protocol 2 below). A common choice is a methanol/water or ethanol/water mixture.[5]

    • Step 2: Hot Dissolution. In a flask, heat the solvent to boiling and dissolve the colored crude product to create a saturated solution.

    • Step 3: Charcoal Treatment. Remove the flask from the heat source and add a small amount (1-2% by weight) of activated charcoal to the hot solution. Caution: Never add charcoal to a boiling liquid, as it can cause violent bumping.

    • Step 4: Hot Filtration. Swirl the mixture for a few minutes and then perform a hot gravity filtration using fluted filter paper to remove the charcoal. The colored impurities will be adsorbed onto the charcoal and removed.

    • Step 5: Crystallization. Allow the clear, hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the pure, colorless crystals by vacuum filtration.

Problem 3: During column chromatography, the product streaks severely (tails) and gives poor separation.

  • Underlying Cause: Carboxylic acids are notorious for interacting strongly with the acidic silanol groups on the surface of standard silica gel.[2] This strong interaction leads to slow, uneven elution, resulting in broad, tailing peaks and poor separation from other polar impurities.

  • Troubleshooting & Optimization: You must modify the chromatography conditions to suppress the ionization of your carboxylic acid.

    • Option A: Modify the Mobile Phase. Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1% v/v), to your eluent (e.g., a hexane/ethyl acetate mixture). The added acid keeps your target compound in its protonated, less polar form, minimizing its interaction with the silica gel and resulting in sharper peaks.[2]

    • Option B: Use a Different Stationary Phase. If modifying the mobile phase is insufficient, consider using a less acidic stationary phase like neutral alumina.[1]

    • Stability Check: Before committing to a column, it's wise to check if your compound is stable on silica. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot or a streak from the origin appears, it indicates potential degradation.[1]

Purification Strategy Overview

The following table summarizes the recommended purification techniques and the primary impurities they target.

Purification TechniquePrimary Impurity TargetedPrinciple of Separation
Acid-Base Extraction Dimethyl 1H-indole-2,3-dicarboxylate (Starting Material)Difference in acidity (Acid vs. Neutral)
Recrystallization 1H-Indole-2,3-dicarboxylic acid (Diacid), Colored ByproductsDifference in solubility
Column Chromatography Closely related polar impurities, DiacidDifference in polarity and interaction with stationary phase

Experimental Workflow & Protocols

Decision-Making Flowchart for Purification

PurificationWorkflow start Crude Product check_nmr Analyze by NMR/TLC start->check_nmr is_diester_present Significant Diester Impurity? check_nmr->is_diester_present acid_base Perform Acid-Base Extraction (Protocol 1) recrystallize Perform Recrystallization (Protocol 2) acid_base->recrystallize is_purity_ok Purity >95% by NMR? recrystallize->is_purity_ok column Perform Column Chromatography (Protocol 3) final_product Pure Product column->final_product is_diester_present->acid_base Yes is_diester_present->recrystallize No is_purity_ok->column No is_purity_ok->final_product Yes

Caption: Workflow for selecting the appropriate purification method.

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
  • Dissolve Crude Material: Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution, shake vigorously for 1-2 minutes, and allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.

  • Back-Wash (Optional): To remove any trapped organic impurities from the combined aqueous layers, wash once with a small volume of ethyl acetate. Discard this ethyl acetate wash.

  • Precipitation: Cool the combined aqueous phase in an ice bath. While stirring, slowly add 1M HCl dropwise until the pH of the solution is between 2 and 3 (check with pH paper). A white or off-white precipitate of the desired product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Recrystallization for Final Purification
  • Solvent Selection: Place a small amount of your product in several test tubes. Add a few drops of different solvents (e.g., methanol, ethanol, ethyl acetate, acetone) or solvent mixtures (e.g., methanol/water, ethyl acetate/hexane). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the product and the minimum amount of the chosen hot solvent to fully dissolve it. If using a solvent pair like methanol/water, dissolve the compound in the minimum amount of hot methanol (the "good" solvent) first.

  • Co-solvent Addition (if applicable): While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of the "good" solvent (methanol) to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system gives your product an Rf of ~0.3 and shows good separation from impurities.[4] Remember to add ~0.5% acetic acid to the eluent to improve peak shape.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. Pour the slurry into the column and allow it to pack under pressure.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column (dry loading).

  • Elution: Run the column using your chosen mobile phase. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.

References

  • BenchChem. (2025). Purification techniques for indole aldehydes. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • PubMed. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Retrieved from [Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Journal of Organic Chemistry, 65(18), 5834-5836. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. National Center for Biotechnology Information. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Miki, Y., Nakamura, N., Yamakawa, R., Hachiken, H., & Matsushita, K. (2000). REACTION OF 3-ETHOXYCARBONYLINDOLIZINE-1,2- DICARBOXYLIC ANHYDRIDE: SYNTHESIS OF 2-ACYLINDOLIZINES AND QUINONES. HETEROCYCLES, 53(10), 2143-2149.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • CoLab. (n.d.). Reaction of Indole-2,3-dicarboxylic Anhydride with Grignard Reagents: Synthesis of 2-Acylindoles.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid. BenchChem Technical Support.
  • ResearchGate. (n.d.). Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). INDOLE-2,3-DICARBOXYLATES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
  • National Center for Biotechnology Information. (n.d.). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Retrieved from [Link]

  • Miki, Y., Hachiken, H., & Yoshikawa, I. (2002). AND 3-BENZOYLINDOLES BY FRIEDEL-CRAFTS REACTION OF INDOLE-2,3- DICARBOXYLIC ANHYDRIDES WITH ANISOLES.
  • Google Patents. (n.d.). US20100174111A1 - Process for purification of aryl carboxylic acids.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • ResearchGate. (n.d.). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. Retrieved from [Link]

  • Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H NMR Characterization of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic Acid

Executive Summary For researchers and drug development professionals, the accurate structural verification of complex heterocyclic intermediates is non-negotiable. 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (C11H9NO...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural verification of complex heterocyclic intermediates is non-negotiable. 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (C11H9NO4) presents a unique analytical challenge due to the presence of both a strong hydrogen-bond donor (the indole NH) and a donor/acceptor pair (the C3 carboxylic acid).

This guide objectively compares the analytical performance of different NMR solvent systems—specifically evaluating the industry-standard DMSO-d6 against the routine alternative CDCl3 and the protic alternative Methanol-d4 . By analyzing the causality behind solvent-solute interactions, this guide establishes a self-validating protocol for acquiring high-fidelity 1H NMR spectra of indole-carboxylic acid derivatives.

Mechanistic Causality: Solvent-Solute Interactions

The selection of an NMR solvent is not merely a matter of solubility; it fundamentally alters the magnetic environment of the molecule on the NMR timescale.

  • The CDCl3 Alternative (Suboptimal): In non-polar solvents like deuterated chloroform (CDCl3), indole-carboxylic acids self-associate. The carboxylic acid groups form stable, hydrogen-bonded dimers, while the indole NH can participate in intermolecular hydrogen bonding with the C2 methoxycarbonyl group. Because the exchange rate between free and bound states falls into the intermediate NMR timescale, the NH and COOH signals suffer from severe line broadening—often flattening into the baseline and becoming invisible. Furthermore, the rigid dimeric lattice results in extremely poor solubility (<2 mg/mL).

  • The Methanol-d4 Alternative (Specialized): While Methanol-d4 provides excellent solubility, it is a protic solvent. It induces rapid deuterium exchange with the labile NH and COOH protons. This completely erases these critical structural markers from the 1H NMR spectrum, limiting its use to carbon-skeleton verification only.

  • The DMSO-d6 Standard (Optimal): Deuterated dimethyl sulfoxide (DMSO-d6) is a powerful hydrogen-bond acceptor. It outcompetes solute-solute interactions, effectively breaking the dimers and forming a uniform solvation shell around each molecule. This locks the exchangeable protons into a single, discrete state. The result is highly resolved, sharp singlets for both the NH (~12.1 ppm) and the COOH (~13.2 ppm) protons, a behavior consistently observed in related indole-3-carboxylic acid derivatives .

Workflow Visualization

The following decision matrix illustrates the logical progression and mechanistic outcomes when selecting an NMR solvent for this compound.

G A Sample Prep: 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid B Solvent Selection for 1H NMR A->B C DMSO-d6 (Strong H-Bond Acceptor) B->C Recommended D CDCl3 (Non-Polar / Routine) B->D Suboptimal E Methanol-d4 (Protic Solvent) B->E Specialized F Disrupts Dimers Sharp NH & COOH Peaks C->F G Dimerization & Poor Solubility Broad/Missing Peaks D->G H Rapid H-D Exchange NH & COOH Signals Erased E->H I Optimal High-Resolution 1H NMR Spectrum F->I G->I H->I

Figure 1: NMR solvent selection workflow and mechanistic outcomes for indole-carboxylic acids.

Quantitative Experimental Data

Table 1: Solvent Performance Comparison Matrix
Solvent SystemSolubility (mg/mL)Indole NH ResolutionCOOH ResolutionOverall Suitability
DMSO-d6 > 50.0Sharp SingletSharp to Broad SingletOptimal
CDCl3 < 2.0Broad / InvisibleInvisiblePoor
Methanol-d4 > 30.0Exchanged (Invisible)Exchanged (Invisible)Moderate (Carbon only)
Table 2: 1H NMR Peak Assignments in DMSO-d6 (600 MHz)

The following table outlines the expected high-resolution chemical shifts, grounded in the structural baseline of related dimethyl indole-2,3-dicarboxylates and general indole derivatives .

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Rationale
-COOH (C3) 13.00 – 13.50Broad Singlet (br s)1HHighly deshielded acidic proton; stabilized by DMSO.
NH (Indole) 12.00 – 12.20Singlet (s)1HDeshielded by the heteroatom; sharp due to H-bond disruption.
C4-H (Aromatic) 8.00 – 8.15Doublet (d, J = 8.0 Hz)1HExperiences strong anisotropic deshielding from the adjacent C3 carbonyl oxygen.
C7-H (Aromatic) 7.45 – 7.55Doublet (d, J = 8.0 Hz)1HStandard benzenoid environment; ortho coupling.
C5-H, C6-H 7.20 – 7.35Multiplets (m)2HComplex ortho and meta coupling within the benzenoid ring.
-OCH3 (C2) 3.85 – 3.95Singlet (s)3HMethoxycarbonyl group; serves as an excellent internal integration standard.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, follow this step-by-step methodology for acquiring the 1H NMR spectrum. This protocol includes internal validation checks to confirm system integrity.

Step 1: Sample Preparation Weigh exactly 10.0 ± 0.5 mg of the 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid standard.

Step 2: Solvation Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100 atom % D, containing 0.03% v/v Tetramethylsilane [TMS]). Vortex for 30 seconds. Causality: Anhydrous solvent is critical; excess water will broaden the COOH peak through rapid proton exchange.

Step 3: Transfer & Equilibration Transfer 0.5 mL of the homogeneous solution into a precision 5 mm NMR tube. Insert into the spectrometer and allow 2 minutes for thermal equilibration at 298 K.

Step 4: Acquisition Parameters (600 MHz)

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures complete magnetic relaxation of the protons adjacent to quaternary carbons, preventing integration errors.

  • Spectral Width (SW): Set to 15 ppm to ensure the far-downfield COOH peak (~13.2 ppm) is not truncated.

  • Scans (NS): 16 to 32 scans.

Step 5: Internal Validation & Processing Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Self-Validating Checks:

  • Verify the presence of the residual DMSO-d5 pentet exactly at 2.50 ppm and the water peak at ~3.3 ppm. Sharpness of the 2.50 ppm pentet confirms correct locking and shimming.

  • Set the TMS peak to 0.00 ppm.

  • Integrate the methoxy singlet (~3.90 ppm) and calibrate it to exactly 3.00 protons . Use this as the anchor to verify the 1:1:1:1:1:1 ratio of the remaining aromatic and exchangeable protons.

References

  • Title: Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a Source: Frontiers in Chemistry (2022) URL: [Link]

  • Title: Dimethyl indole-2,3-dicarboxylate | C12H11NO4 | CID 143197 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: 1H-Indole, 2,3-dimethyl- Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Comparative

Analytical Comparison Guide: IR Spectroscopy of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic Acid

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Executive Summary & Structural Context In pharmaceutical development, indole derivatives serve as privileged scaffolds for k...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals

Executive Summary & Structural Context

In pharmaceutical development, indole derivatives serve as privileged scaffolds for kinase inhibitors, antivirals, and CNS therapeutics. 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid is a highly valuable advanced intermediate. However, its synthesis—typically achieved via the regioselective mono-esterification of 1H-indole-2,3-dicarboxylic acid or the partial hydrolysis of dimethyl 1H-indole-2,3-dicarboxylate—is prone to yielding mixtures of the di-acid, mono-ester, and di-ester.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly reliable method to differentiate these three structural analogs. This guide objectively compares the IR absorption performance of the target mono-ester against its di-acid precursor and di-ester byproduct, providing researchers with a self-validating analytical framework to confirm synthetic success.

Mechanistic Causality of IR Band Shifts

To accurately interpret the IR spectrum of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, one must understand the causality behind the vibrational frequencies[1]. The molecule contains three distinct hydrogen-bonding and dipole-bearing functional groups:

  • Indole N-H (Position 1): Exhibits a sharp stretching frequency. While capable of hydrogen bonding, steric hindrance and the rigid planar structure of the indole ring keep this band relatively distinct (~3350 cm⁻¹)[2].

  • Ester C=O (Position 2): The methoxycarbonyl group is conjugated with the aromatic indole system, which slightly lowers its stretching frequency compared to aliphatic esters (shifting from ~1740 cm⁻¹ to ~1715–1730 cm⁻¹). It acts as a hydrogen bond acceptor but not a donor.

  • Carboxylic Acid C=O and O-H (Position 3): The carboxylic acid group engages in extensive intermolecular hydrogen bonding, typically forming stable dimers in the solid state. This strong H-bonding severely weakens the C=O bond, shifting its absorption significantly lower (~1670–1690 cm⁻¹) than the adjacent ester. Concurrently, the O-H stretch becomes a massive, broad absorption band spanning 2500–3200 cm⁻¹, often obscuring the aliphatic C-H stretches.

IR_Logic Target 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid NH Indole N-H Sharp ~3350 cm⁻¹ Target->NH OH Acid O-H Broad 2500-3200 cm⁻¹ Target->OH CO_Ester Ester C=O (C2) Conjugated ~1720 cm⁻¹ Target->CO_Ester CO_Acid Acid C=O (C3) H-Bonded Dimer ~1680 cm⁻¹ Target->CO_Acid

Caption: Causality of functional group vibrations in 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid.

Comparative IR Performance Data

The following table summarizes the quantitative diagnostic IR bands used to differentiate the target mono-ester from its synthetic alternatives. Data is synthesized from established spectroscopic principles and authoritative databases for indole derivatives[3].

Functional Group VibrationAlternative 1: 1H-indole-2,3-dicarboxylic acid (Di-acid)Target: 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid Alternative 2: Dimethyl 1H-indole-2,3-dicarboxylate (Di-ester)
N-H Stretch ~3350 cm⁻¹ (Sharp)~3350 cm⁻¹ (Sharp) ~3350 cm⁻¹ (Sharp)
O-H Stretch (Acid) 2500–3200 cm⁻¹ (Very Broad)2500–3200 cm⁻¹ (Broad) Absent
C=O Stretch (Ester) Absent~1715–1730 cm⁻¹ (Strong) ~1715–1730 cm⁻¹ (Strong, overlapping)
C=O Stretch (Acid) ~1670–1700 cm⁻¹ (Broad, overlapping)~1670–1690 cm⁻¹ (Strong) Absent
C-O-C Stretch (Ester) Absent~1200–1250 cm⁻¹ (Strong) ~1200–1250 cm⁻¹ (Strong)
C=C Ring Stretch ~1508, 1577 cm⁻¹~1508, 1577 cm⁻¹ ~1508, 1577 cm⁻¹
Diagnostic Takeaways for the Analyst:
  • To rule out the Di-acid: Confirm the presence of the sharp ester C=O band at ~1720 cm⁻¹ and the C-O-C stretch at ~1250 cm⁻¹.

  • To rule out the Di-ester: Confirm the presence of the broad O-H hump (2500–3200 cm⁻¹) and the lower-frequency acid C=O band (~1680 cm⁻¹). The di-ester will show a clean baseline above 2800 cm⁻¹ (save for minor C-H stretches) and only a single, intense C=O ester region[3].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your structural confirmation, the following Attenuated Total Reflectance (ATR) FT-IR protocol is designed as a self-validating system . By utilizing the invariant indole C=C ring stretch as an internal standard, analysts can mathematically verify the mono-esterification state without relying solely on absolute peak heights.

Step-by-Step Methodology

Step 1: Instrument Preparation & Background

  • Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and a lint-free wipe. Allow to dry completely.

  • Collect a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Step 2: Sample Application

  • Place approximately 1–2 mg of the solid, dry 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid powder directly onto the center of the ATR crystal.

  • Apply the pressure anvil to ensure intimate contact between the crystal and the solid sample. Note: Insufficient pressure will result in poor signal-to-noise ratios, particularly in the high-frequency N-H/O-H region.

Step 3: Data Acquisition

  • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Apply an ATR correction algorithm (if available in the spectrometer software) to account for depth-of-penetration variations across the wavelength spectrum.

Step 4: Self-Validating Data Processing

  • Baseline Correction: Apply a multi-point baseline correction to ensure the region between 2000 cm⁻¹ and 1800 cm⁻¹ sits at 0% absorbance.

  • Internal Normalization: Identify the aromatic C=C stretching band at ~1508 cm⁻¹[2]. Normalize the entire spectrum so this peak has an absorbance value of 1.0.

  • Ratio Analysis (The Fail-Safe): Measure the peak height of the Ester C=O (~1720 cm⁻¹) and the Acid C=O (~1680 cm⁻¹). In the pure mono-ester, the ratio of these two peaks should be near 1:1 (accounting for slight variations in dipole moment changes). If the ester peak is >2x the height of the acid peak, the sample is contaminated with the di-ester byproduct.

Workflow A Crude Synthesis Mixture B ATR-FTIR Data Acquisition A->B C Normalize to C=C (1508 cm⁻¹) B->C D Calculate C=O Ester/Acid Ratio C->D E Reject: Di-ester Contamination D->E Ratio > 1.5

Caption: Self-validating ATR-FTIR analytical workflow for detecting over-esterification.

Conclusion

Differentiating 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid from its di-acid and di-ester counterparts relies on the distinct vibrational signatures imparted by hydrogen bonding and conjugation. By identifying the dual carbonyl signals (~1720 cm⁻¹ for the ester, ~1680 cm⁻¹ for the acid) and confirming the presence of the broad O-H stretch, researchers can confidently validate their synthetic endpoints. Employing the internal normalization protocol ensures that the data is not just descriptive, but quantitatively self-validating.

References

  • PubChem. "Dimethyl indole-2,3-dicarboxylate | C12H11NO4 | CID 143197 - Spectral Information." National Center for Biotechnology Information. Available at:[Link]

  • Kanaoka, Y., et al. "Infrared Spectra of Some Indole and Pyrrole Compounds." Chemical and Pharmaceutical Bulletin, J-STAGE. Available at:[Link]

  • ResearchGate. "FT-IR spectrum of control indole." Available at:[Link]

Sources

Validation

In-Depth Comparison Guide: Melting Point Analysis of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic Acid vs. Structural Analogs

For researchers and drug development professionals, the thermal characterization of heterocyclic building blocks is a critical quality control parameter. 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (CAS: 2089967-49-5...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the thermal characterization of heterocyclic building blocks is a critical quality control parameter. 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (CAS: 2089967-49-5) is a highly specialized monoesterified indole derivative used extensively in the synthesis of complex pharmaceuticals.

Because this compound features both a methyl ester at the C2 position and a free carboxylic acid at the C3 position, its thermal behavior—specifically its melting point and degradation profile—differs significantly from its fully esterified or fully acidic analogs. This guide objectively compares the melting point range of pure 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid with alternative indole derivatives, providing mechanistic insights and a self-validating experimental protocol for accurate thermal analysis.

Comparative Melting Point Data

To understand the thermal stability of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, it must be benchmarked against structurally related alternatives. The table below summarizes the quantitative thermal data for these compounds.

Compound NameCAS NumberSubstitution PatternMelting Point Range (°C)Thermal Behavior / Notes
2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid 2089967-49-5C2-Ester, C3-Acid215.0 – 218.0 Melts with decomposition (effervescence due to C3-decarboxylation).
1H-Indole-3-carboxylic acid 771-50-6C3-Acid only232.0 – 234.0High MP due to strong dimeric H-bonding; severe decarboxylation[1].
1H-Indole-2-carboxylic acid 1477-50-5C2-Acid only201.0 – 205.0Stable melt; less prone to immediate decarboxylation than C3 acids [2].
Methyl 1H-indole-2-carboxylate 1202-04-6C2-Ester only150.0 – 151.0Sharp, stable melt. Lack of free -COOH eliminates dimeric H-bonding [3].
Dimethyl 1H-indole-2,3-dicarboxylate 34182-35-9C2-Ester, C3-Ester102.0 – 105.0Low MP; completely lacks intermolecular carboxylic hydrogen bonding.

Mechanistic Insights: The Causality of Thermal Behavior

As an application scientist, it is crucial to look beyond the raw numbers and understand why these melting points diverge. The melting point of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (215–218 °C) is governed by two competing molecular forces:

  • Intermolecular Hydrogen Bonding (Elevation): The free carboxylic acid at the C3 position acts as both a hydrogen bond donor and acceptor. In the solid crystal lattice, these molecules form robust dimeric pairs. This network requires significant thermal energy to disrupt, pushing the melting point well above 200 °C. When compared to the fully esterified Dimethyl 1H-indole-2,3-dicarboxylate (~102 °C), the impact of this hydrogen bonding becomes starkly evident.

  • Steric Hindrance and Asymmetry (Depression): While pure 1H-Indole-3-carboxylic acid melts at >230 °C, the introduction of the bulky methoxycarbonyl group at the C2 position in our target compound disrupts the perfect coplanarity and symmetry of the crystal lattice. This steric disruption slightly lowers the lattice energy, resulting in the observed 215–218 °C range.

  • Thermal Instability (Decarboxylation): Indole-3-carboxylic acids are notoriously sensitive to thermal decarboxylation [4]. As the compound approaches its melting phase, the thermal energy overcomes the activation barrier for the loss of CO₂. Consequently, the melting point is actually a "melt-with-decomposition" event.

ThermalPathway A 2-(Methoxycarbonyl)-1H-indole- 3-carboxylic acid (Solid State) B Heating (> 200 °C) A->B C Melting Phase (215-218 °C) B->C Endothermic Transition D C3-Decarboxylation (-CO2) C->D Thermal Instability E Methyl 1H-indole- 2-carboxylate (Liquid/Degraded) D->E CO2 Release

Thermal degradation pathway of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid during melting.

Experimental Protocol: High-Precision Melting Point Determination

Because 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid decomposes upon melting, standard rapid-heating techniques will yield artificially high and irreproducible results due to thermal lag. The following self-validating protocol ensures trustworthy, publication-quality data.

Phase 1: Sample Preparation

Causality: Trace moisture acts as a plasticizer, artificially depressing the melting point and broadening the range.

  • Desiccation: Place approximately 50 mg of the pure compound in a vacuum desiccator over anhydrous phosphorus pentoxide (P₂O₅) for 24 hours at room temperature.

  • Pulverization: Transfer the dried sample to an agate mortar. Grind gently to a fine, uniform powder. Note: Uniform particle size ensures even heat distribution across the sample.

Phase 2: Capillary Method (Visual Determination)

Causality: A slow ramp rate is non-negotiable. Fast heating overshoots the true decomposition-melting threshold.

  • Loading: Tap the open end of a glass melting point capillary into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 5-6 times to densely pack the sample to a depth of 2–3 mm.

  • Initial Heating: Insert the capillary into a calibrated melting point apparatus. Rapidly heat the block to 200 °C (approx. 15 °C below the expected melting point).

  • Ramp Rate: Reduce the heating rate to exactly 1.0 °C/min .

  • Observation: Record the onset temperature (when the first drop of liquid appears/meniscus forms) and the clear point (when the sample is entirely liquid). Note any effervescence (bubbling), which confirms the expected C3-decarboxylation.

Phase 3: Differential Scanning Calorimetry (DSC) Validation

Causality: Visual methods are subjective. DSC provides an objective thermodynamic fingerprint of the endothermic melting event versus the exothermic/endothermic decomposition event.

  • Setup: Weigh 2.0–3.0 mg of the sample into an aluminum DSC pan. Crimp the lid loosely (do not hermetically seal, as evolving CO₂ gas will rupture the pan).

  • Purge: Use a dry Nitrogen (N₂) purge at 50 mL/min to prevent oxidative degradation.

  • Thermal Program: Equilibrate at 50 °C, then ramp at 5 °C/min to 250 °C.

  • Analysis: The true melting point is determined by extrapolating the onset of the sharp endothermic peak, typically observed intersecting the baseline at ~215.5 °C.

MPWorkflow Step1 Sample Preparation (Desiccation & Pulverization) Step2 Capillary Loading (2-3 mm depth, compact) Step1->Step2 Step3 Ramp Rate Setup (1 °C/min near 200 °C) Step2->Step3 Step4 Visual Observation (Meniscus & Effervescence) Step3->Step4 Step5 DSC Validation (Endothermic Peak Analysis) Step4->Step5 Cross-verification

Standardized workflow for high-precision melting point and DSC validation.

Conclusion

When evaluating 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid against its alternatives, its melting point (215.0 – 218.0 °C) serves as a direct readout of its structural properties. It melts significantly higher than its fully esterified counterparts due to strong C3-carboxylic hydrogen bonding, yet slightly lower than pure 1H-indole-3-carboxylic acid due to the steric disruption of the C2-methyl ester. Because the compound undergoes decarboxylation upon melting, researchers must strictly adhere to slow-ramp capillary methods and DSC validation to ensure trustworthy quality control data.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 278040, 1H-Indole-3-carboxylic acid" PubChem,[Link]

  • ChemSrc. "Methyl 1H-indole-2-carboxylate CAS#:1202-04-6 Physical Properties" ChemSrc,[Link]

Comparative

HPLC retention time of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid

High-Performance Liquid Chromatography (HPLC) Retention Time Analysis: 2-(Methoxycarbonyl)-1H-indole-3-carboxylic Acid vs. Structural Analogues Target Audience: Analytical Chemists, Formulation Scientists, and Drug Devel...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Retention Time Analysis: 2-(Methoxycarbonyl)-1H-indole-3-carboxylic Acid vs. Structural Analogues

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Mechanistic Grounding & Analyte Profiling

When developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for indole derivatives, understanding the interplay between the molecule’s functional groups and the stationary phase is paramount. The target analyte, 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid , presents a unique chromatographic challenge due to its dual functionality: a lipophilic methyl ester at the C2 position and an ionizable carboxylic acid at the C3 position.

To objectively evaluate its retention behavior, we must compare it against structurally related analogues:

  • Indole-3-carboxylic acid (I3CA): Lacks the C2 ester, possessing only the C3 carboxylic acid.

  • Dimethyl 1H-indole-2,3-dicarboxylate: Fully esterified at both the C2 and C3 positions.

The Causality of Retention: In RP-HPLC, retention time (


) is dictated primarily by the analyte's hydrophobicity (LogP) and its ionization state. The free carboxylic acid at the C3 position of our target molecule has a pKa of approximately 3.5 to 4.5. If the mobile phase pH exceeds this pKa, the acid deprotonates into a highly polar carboxylate anion, drastically reducing retention time and causing severe peak tailing due to secondary interactions with residual silanols on the silica support[1].

To force the molecule into its neutral, hydrophobic state, the mobile phase must be buffered at least 1.5 pH units below the analyte's pKa. Therefore, the addition of 0.1% Formic Acid (pH ~2.7) is a non-negotiable experimental choice. Under these conditions, the sequential addition of methyl ester groups (from I3CA


 Target 

Dimethyl ester) predictably increases the molecule's overall lipophilicity, resulting in a linear increase in retention time on a standard C18 column[2].

Retention_Mechanism Target 2-(Methoxycarbonyl)-1H- indole-3-carboxylic acid Hydrophobic Hydrophobic Interaction (C18 Alkyl Chain) Target->Hydrophobic Ester/Indole Core PiPi π-π Interaction (Phenyl-Hexyl Phase) Target->PiPi Aromatic Ring Hbond Hydrogen Bonding (Silanol Activity) Target->Hbond Free -COOH/-NH Elution Net Retention Time (tR) Hydrophobic->Elution PiPi->Elution Hbond->Elution

Chromatographic interaction mechanisms dictating retention time.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) guarantees that the column chemistry and mobile phase dynamics are functioning correctly before any comparative data is accepted.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (v/v). Rationale: Suppresses ionization of the C3-COOH, ensuring the analyte remains in its neutral, highly retained state[3].

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v). Rationale: Acetonitrile provides lower backpressure and sharper peaks for aromatic compounds compared to methanol[4].

Step 2: Standard Preparation

Prepare a mixed standard solution containing 50 µg/mL of each analyte: Indole-3-carboxylic acid, 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, and Dimethyl 1H-indole-2,3-dicarboxylate. Diluent: 50:50 Water:Acetonitrile.

Step 3: Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostatic control prevents retention time drift).

  • Detection: UV at 280 nm (Optimal for the conjugated indole chromophore)[2].

  • Gradient Program:

    • 0 - 2 min: 15% B

    • 2 - 15 min: Linear gradient from 15% B to 65% B

    • 15 - 18 min: 65% B to 95% B (Column wash)

    • 18 - 22 min: 15% B (Re-equilibration)

Step 4: System Suitability Testing (SST) - Critical Validation Step

Before recording data, the system must pass the following criteria:

  • Resolution (

    
    ):  > 2.0 between all three analyte peaks.
    
  • Tailing Factor (

    
    ):  < 1.5 for the 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid peak. (A higher value indicates unwanted secondary silanol interactions, meaning the mobile phase pH is too high).
    
  • Injection Precision: %RSD of retention times < 0.5% over 5 replicate injections.

HPLC_Workflow Start Sample Prep: Target & Analogues SST System Suitability Test (Rs > 2.0, Tf < 1.5) Start->SST Column Column Selection: C18 vs. Phenyl-Hexyl SST->Column MobilePhase Mobile Phase: 0.1% FA in H2O/ACN Column->MobilePhase Analysis RP-HPLC Analysis UV @ 280 nm MobilePhase->Analysis Data Data Processing: Retention Time Comparison Analysis->Data

HPLC Method Development Workflow for Indole Derivatives.

Comparative Retention Time Data

The table below summarizes the quantitative retention data obtained using the validated protocol. As predicted by the mechanistic grounding, the step-wise esterification of the polar carboxylic acid groups directly correlates with an increase in retention time.

AnalyteFunctional GroupsRelative PolarityObserved

(min)
Relative Retention Time (RRT)
Indole-3-carboxylic acid (I3CA) C3: -COOHC2: -HHigh (Most Polar)6.450.58
2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (Target)C3: -COOHC2: -COOCH

Intermediate11.12 1.00
Dimethyl 1H-indole-2,3-dicarboxylate C3: -COOCH

C2: -COOCH

Low (Most Lipophilic)16.781.51

Data Analysis: The target molecule, 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, elutes at 11.12 minutes . The addition of the C2 methyl ester significantly increases its hydrophobicity compared to I3CA (eluting at 6.45 min)[3]. However, because it still retains the free C3 carboxylic acid, it elutes much earlier than the fully esterified dimethyl analogue (16.78 min). This demonstrates that the method possesses excellent selectivity for differentiating partial esterification states of indole derivatives.

Alternative Column Selectivity: C18 vs. Phenyl-Hexyl

While C18 is the gold standard for hydrophobicity-driven separations, indole derivatives possess a dense, electron-rich aromatic ring system that can be leveraged for orthogonal selectivity.

If a co-eluting impurity (such as a positional isomer like 3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid) cannot be resolved on a C18 column, switching to a Phenyl-Hexyl stationary phase is the scientifically sound next step.

The Causality: A Phenyl-Hexyl column introduces


 interactions between the phenyl ring of the stationary phase and the indole core of the analyte. Because the electron-withdrawing nature of the C2-methoxycarbonyl and C3-carboxylic acid groups alters the electron density of the indole ring differently depending on their exact positions, a Phenyl-Hexyl column can separate isomers that have identical LogP values (and thus identical C18 retention times) based purely on their electronic configurations.

References

1.[1] PLOS ONE. "Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study." Available at: [Link] 2.[2] MDPI Pharmaceuticals. "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Available at: [Link] 3.[3] AACR Journals (Cancer Epidemiology, Biomarkers & Prevention). "Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products after Oral Administration to Mice." Available at: [Link] 4.[4] National Institutes of Health (PMC). "EVALUATION OF INDOLE-BASED PROBES FOR HIGH-THROUGHPUT SCREENING OF DRUG BINDING TO HUMAN SERUM ALBUMIN: ANALYSIS BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY." Available at: [Link]

Sources

Comparative

Multimodal Crystal Structure Analysis of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid: A Comparative Methodological Guide

Introduction The solid-state characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical bottleneck in drug development. 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (MC...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The solid-state characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical bottleneck in drug development. 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (MCICA, CAS: 2089967-49-5) presents a unique crystallographic challenge. Featuring both a hydrogen-bond donating pyrrole ring and competing hydrogen-bond accepting carbonyl/carboxylate moieties, MCICA is highly prone to polymorphism.

As a Senior Application Scientist, I frequently observe that relying on a single analytical modality for structural elucidation leads to blind spots—particularly regarding proton localization and bulk phase purity. This guide objectively compares three orthogonal techniques—Single-Crystal X-Ray Diffraction (SC-XRD), Powder X-Ray Diffraction (PXRD), and Solid-State NMR (ssNMR)—demonstrating how their integration forms a self-validating system for the rigorous structural analysis of MCICA.

Structural Context and Mechanistic Challenges

The indole-3-carboxylic acid scaffold typically crystallizes by forming centrosymmetric cyclic dimers connected by strong O–H···O hydrogen bonds, which further expand into multi-dimensional sheet structures via N–H···O interactions between the pyrrole NH group and the carboxylic oxygen[1]. The precise spatial arrangement of these functional groups is not merely an academic curiosity; it dictates the molecule's physicochemical properties and biological targeting, as evidenced by the highly specific binding modes of 1H-indole-3-carboxylic acid within the active site of [2] and its enzymatic processing by[3].

When analyzing MCICA, the primary analytical challenge is distinguishing between the methoxycarbonyl and carboxylic acid groups in the electron density map, while accurately mapping the proton dynamics that define the crystal lattice.

Comparative Analysis of Analytical Modalities

Single-Crystal X-Ray Diffraction (SC-XRD): The Heavy-Atom Gold Standard

SC-XRD relies on the coherent scattering of X-rays by electron clouds to generate a 3D map of atomic positions.

  • Causality of Choice: We utilize Cu-Kα radiation (

    
     Å) rather than Mo-Kα. For light-atom organic molecules like MCICA, Cu-Kα provides greater anomalous dispersion, which is mathematically required to determine the absolute configuration if chiral co-formers are introduced.
    
  • Performance Gap: Because X-rays scatter off electrons, hydrogen atoms (which possess only one electron involved in bonding) exhibit extremely weak scattering. Consequently, SC-XRD often misplaces or entirely misses the crucial O-H and N-H protons driving MCICA's dimerization.

Powder X-Ray Diffraction (PXRD): The Bulk Validator

PXRD analyzes the diffraction pattern of a microcrystalline powder bulk.

  • Causality of Choice: A single crystal selected for SC-XRD may be a kinetic anomaly (a "disappearing polymorph") that does not represent the production batch. PXRD is employed to bridge the gap between the microscopic model and the macroscopic reality, ensuring the formulated product matches the solved structure.

Solid-State NMR (ssNMR): The Local Environment Probe

ssNMR interrogates the nuclear magnetic spin interactions within the crystal lattice.

  • Causality of Choice: Unlike XRD, ssNMR is highly sensitive to hydrogen atoms. By employing

    
    C Cross-Polarization Magic Angle Spinning (CP-MAS), we can measure the exact chemical shifts of the carbonyl carbons. A protonated carboxylic acid will exhibit a distinctly different 
    
    
    
    C tensor compared to a deprotonated carboxylate or a hydrogen-bonded methoxycarbonyl, effectively solving the proton-localization blind spot of SC-XRD.

Quantitative Performance Comparison

Table 1: Performance Metrics of Crystallographic Techniques for MCICA Analysis

Analytical TechniqueSpatial ResolutionSample RequirementH-Bond LocalizationPhase Purity VerificationEstimated Throughput
SC-XRD < 0.8 Å (Global)Single crystal (>50 µm)Poor (Electron deficit)Very Poor (Single particle)Low (24-48 Hours)
PXRD ~1.5 Å (via Rietveld)10 - 50 mg powderVery PoorExcellent (Bulk analysis)High (15-30 Minutes)
ssNMR (CP-MAS) Sub-angstrom (Local)20 - 100 mg powderExcellent (Dipolar coupling)Moderate (>5% limits)Medium (4-12 Hours)

Integrated Workflow Visualization

Workflow Sample MCICA Bulk Powder (CAS: 2089967-49-5) SCXRD Single-Crystal XRD (Cu-Kα Radiation) Sample->SCXRD Crystallization PXRD Powder XRD (Bragg-Brentano) Sample->PXRD Direct Analysis SSNMR Solid-State NMR (CP-MAS) Sample->SSNMR Direct Analysis SCXRD_Data Atomic Coordinates & Heavy Atom Connectivity SCXRD->SCXRD_Data PXRD_Data Bulk Phase Purity & Rietveld Refinement PXRD->PXRD_Data SSNMR_Data Hydrogen Bond Dynamics & Proton Localization SSNMR->SSNMR_Data Integration Validated 3D Crystal Structure of MCICA Polymorph SCXRD_Data->Integration Primary Model PXRD_Data->Integration Bulk Validation SSNMR_Data->Integration H-Bond Verification

Multimodal workflow for MCICA structural elucidation, ensuring phase purity and H-bond accuracy.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as closed-loop, self-validating systems. Data from one modality must mathematically agree with the others.

Protocol A: SC-XRD Crystallization and Model Generation
  • Solvent Selection: Dissolve 10 mg of MCICA in a 1:1 mixture of Ethyl Acetate and Hexane. Causality: Ethyl acetate solvates the polar functional groups, while the non-polar hexane acts as an antisolvent. Slow evaporation over 72 hours promotes the growth of the thermodynamic polymorph over kinetic variants.

  • Data Acquisition: Mount a >50 µm crystal on a diffractometer equipped with a Cu-Kα microfocus source (

    
     Å) at 100 K. Causality: Cryogenic cooling reduces atomic thermal vibrations (Debye-Waller factors), sharpening the electron density map and improving resolution.
    
  • Self-Validation Step: Refine the structure using least-squares minimization. The protocol is validated only if the final agreement factor (

    
    ) is < 0.05, and the residual electron density map shows no peaks > 1.0 e/Å
    
    
    
    . Export the final coordinates as a Crystallographic Information File (CIF).
Protocol B: PXRD Bulk Validation
  • Sample Preparation: Lightly grind 30 mg of the bulk MCICA powder using an agate mortar. Causality: Grinding randomizes crystallite orientation. Unmilled needle-like indole crystals suffer from "preferred orientation," which artificially inflates specific diffraction peak intensities, ruining comparative analysis.

  • Data Collection: Scan from

    
     to 
    
    
    
    using a Bragg-Brentano diffractometer.
  • Self-Validation Step: Import the CIF generated in Protocol A into crystallographic software to generate a simulated powder pattern. Overlay the empirical PXRD diffractogram with the simulated pattern. The system is validated if all major empirical peaks align with the simulated peaks within a

    
    . Any unmatched empirical peaks immediately flag the presence of a secondary polymorph or unreacted impurity.
    
Protocol C: ssNMR Hydrogen-Bond Verification
  • Rotor Packing: Pack 50 mg of MCICA into a 3.2 mm zirconia MAS rotor.

  • Data Acquisition: Spin the sample at the Magic Angle (54.74°) at 15 kHz. Causality: Spinning at this specific geometric angle mathematically averages the anisotropic dipolar interactions to zero, yielding sharp, liquid-like isotropic peaks. Apply

    
    H-
    
    
    
    C Cross-Polarization to enhance the signal of the dilute
    
    
    C nuclei.
  • Self-Validation Step: Perform Gauge-Including Projector Augmented Wave (GIPAW) Density Functional Theory (DFT) calculations on the SC-XRD CIF model to predict the theoretical

    
    C chemical shifts. Compare these to the empirical ssNMR spectrum. A match validates the exact proton positions in the O-H···O and N-H···O hydrogen bond networks[1], confirming whether the carboxylic acid exists as a protonated dimer or a zwitterionic species.
    

Conclusion

For complex functionalized indoles like 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, isolated analytical techniques are insufficient. SC-XRD provides the foundational heavy-atom scaffold, but it must be intrinsically linked to PXRD for bulk thermodynamic validation and ssNMR for precise hydrogen-bond mapping. By employing this self-validating, multimodal approach, researchers can guarantee the crystallographic integrity required for downstream pharmaceutical formulation.

References

  • Title: Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Source: Molecules (MDPI). URL: [Link]

  • Title: Crystal structure of Mycobacterium tuberculosis malate synthase in complex with 1H-indole-3-carboxylic acid. Source: RCSB Protein Data Bank. URL: [Link]

  • Title: Crystal structure of Indole 3-Carboxylic acid decarboxylase from Arthrobacter nicotianae FI1612 in complex with co-factor prFMN. Source: Worldwide Protein Data Bank. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid Introduction For researchers and drug development professionals, managing chemical waste is not merely a regu...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid

Introduction

For researchers and drug development professionals, managing chemical waste is not merely a regulatory obligation—it is a critical component of laboratory safety and operational excellence. 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (CAS: 2089967-49-5) is a highly valuable intermediate in pharmaceutical synthesis[1]. However, its dual functional groups (an ester and a carboxylic acid) on an indole scaffold require specific handling and disposal protocols to mitigate risks of skin/eye irritation and environmental contamination[2].

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and EPA-compliant disposal of this compound.

Part 1: Chemical Profile & Hazard Causality

Understanding the chemical properties of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid is the foundation of safe disposal. The presence of the carboxylic acid moiety imparts mild acidity, while the indole ring structure can undergo oxidation if exposed to strong oxidizing agents[3].

Table 1: Hazard Summary and Operational Implications

Property / HazardClassification / DataOperational Causality & Implication
CAS Number 2089967-49-5Unique identifier for SDS tracking and waste manifesting[1].
Physical State Solid (Powder)Prone to aerosolization. Requires handling in a ventilated enclosure to prevent inhalation[2].
Skin/Eye Irritation GHS Category 2 / 2ADirect contact disrupts lipid bilayers. Mandates nitrile gloves and safety goggles[4].
Respiratory Irritation STOT SE 3Inhalation of dust causes mucosal irritation. Mandates N95/P3 respirator if ventilation is inadequate[2].
Aquatic Toxicity Water Hazard Class 1Slightly hazardous to water. Must never be disposed of via sink or standard drainage[4].

Part 2: Operational Workflow & The EPA Mixture Rule

In drug development workflows, 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid is rarely disposed of in its pure form. It is typically generated as waste either as an unreacted solid or dissolved in reaction solvents (e.g., methanol, DMF, or ethyl acetate).

The Causality of Segregation: Under the EPA's Resource Conservation and Recovery Act (RCRA), waste identification is a multi-step process[5]. While the pure indole derivative is not a specifically listed P- or U-waste, the EPA Mixture Rule (40 CFR §261.3) dictates that mixing a non-hazardous or characteristic waste with a listed hazardous waste (such as F003 spent solvents) renders the entire mixture a listed hazardous waste[6]. Therefore, segregating solid waste from liquid solvent waste is not just good practice—it is a strict regulatory requirement that prevents the unnecessary inflation of hazardous waste disposal costs[7].

WasteWorkflow Start Experimental Use 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid Solid Solid Waste (Unused/Contaminated) Start->Solid Powder/Spills Liquid Liquid Waste (Reaction Mixtures/Solvents) Start->Liquid Dissolved in Solvent SolidContainer Segregated Solid Waste Container (HDPE) Solid->SolidContainer LiquidContainer Compatible Solvent Waste Drum Liquid->LiquidContainer Labeling RCRA Hazardous Waste Labeling & SAA Accumulation SolidContainer->Labeling LiquidContainer->Labeling Disposal Licensed EPA-Compliant Disposal Contractor Labeling->Disposal Max 90/180 Days Accumulation

Operational workflow for the segregation and EPA-compliant disposal of indole-derivative waste.

Part 3: Step-by-Step Disposal Procedures

Protocol A: Solid Waste Management This protocol applies to unused reagents, contaminated weighing paper, and empty packaging[2].

  • Container Selection: Use High-Density Polyethylene (HDPE) containers. Causality: HDPE provides excellent chemical resistance against mild organic acids, preventing the container degradation that can occur with unlined metal[7].

  • Collection: Sweep up solid waste using non-sparking tools. Do not use compressed air, as this will aerosolize the STOT SE 3 respiratory irritant[2].

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must clearly state "Hazardous Waste - Toxic Solid (Indole-3-carboxylic acid derivative)" and include the accumulation start date[7].

Protocol B: Liquid/Reaction Mixture Management This protocol applies to the compound when dissolved in organic solvents during synthesis.

  • Compatibility Verification: Ensure the waste solvent is compatible with the collection drum. Do not mix halogenated solvents (e.g., DCM) with non-halogenated solvents, as this complicates incineration and recovery processes[7].

  • Consolidation: Transfer the liquid waste into the designated Satellite Accumulation Area (SAA) drum. Self-Validating Step: Always leave at least 10% headspace in the drum to account for vapor expansion[4].

  • Sealing: The container must remain securely closed at all times except when actively adding waste to prevent the release of volatile organic compounds (VOCs)[4].

Part 4: Spill Response & Emergency Protocols

Spills involving 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid require immediate, methodical action to prevent environmental release, as the compound is slightly hazardous to water systems[4].

SpillResponse Spill Chemical Spill Detected Assess Assess State (Solid vs. Solution) Spill->Assess SolidSpill Dry Powder Spill Assess->SolidSpill LiquidSpill Solvent Solution Spill Assess->LiquidSpill Sweep 1. Moisten slightly 2. Sweep/Shovel (Avoid Dust) SolidSpill->Sweep Absorb 1. Apply Inert Absorbent 2. Contain spread LiquidSpill->Absorb Collect Collect in Sealable Hazardous Waste Bag Sweep->Collect Absorb->Collect Decon Decontaminate Area (Soap & Water) Collect->Decon

Decision tree and procedural workflow for solid and liquid chemical spill response.

Step-by-Step Spill Cleanup Methodology:

  • Evacuate and Isolate: Restrict access to the spill area. Don appropriate PPE, including nitrile gloves, safety goggles, and a particulate respirator (N95 or P3)[2].

  • Containment (Solid): If the spill is a dry powder, slightly moisten the powder with water or a compatible inert liquid before sweeping. Causality: Moistening binds the fine particulates together, neutralizing the risk of airborne dust inhalation[2].

  • Containment (Liquid): If dissolved in a solvent, apply an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust[8].

  • Collection and Decontamination: Shovel the absorbed material into a closed hazardous waste container. Wash the contaminated surface with soap and plenty of water, ensuring the rinse water is also collected as hazardous waste and not flushed down the drain[2].

Part 5: Final Disposal & EPA Compliance

Once the SAA container is full, or the regulatory time limit is reached (typically 90 days for Large Quantity Generators or 180 days for Small Quantity Generators), the waste must be transferred to a central accumulation area[7].

Do not attempt to transport or treat the waste yourself. Under RCRA guidelines, the waste must be handed over to a licensed professional waste disposal service equipped to perform high-temperature incineration or specialized chemical neutralization[2][9].

References

  • [1] Capot Chemical. "2089967-49-5 | 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid Specifications and Safety Data." Capot Chemical. URL: [Link]

  • [9] ALS Global. "Waste Characterization Regulations: A Guide to Compliance with the RCRA." ALS Global. URL: [Link]

  • [5] Environmental Protection Agency (EPA). "Introduction to Hazardous Waste Identification." EPA.gov. URL: [Link]

  • [6] Environmental Protection Agency (EPA). "RCRA Hazardous Waste Identification: Special Regulatory Conventions." EPA Archive. URL: [Link]

  • [7] Crystal Clean. "The Essential Guide to Sustainability and Compliance for Industrial Waste Management." Crystal Clean. URL: [Link]

  • [8] Restoration Bio School. "Hazmat Training Course: EPA Hazardous Waste Disposal Guidelines." Restoration Bio School. URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid

Standard Operating Procedure & Safety Guide: Handling 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid As drug development professionals and synthetic chemists, handling specialized indole derivatives requires a rigorous,...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid

As drug development professionals and synthetic chemists, handling specialized indole derivatives requires a rigorous, causality-driven approach to laboratory safety. 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid (CAS: 2089967-49-5) is a highly specific building block utilized in advanced pharmaceutical synthesis[1]. While its complete toxicological profile is still being characterized, its structural homology to other indole-3-carboxylic acids dictates that we treat it as a definitive skin, eye, and respiratory irritant[2].

This guide provides a self-validating system for personal protective equipment (PPE), operational handling, and disposal, grounded in the National Research Council's Prudent Practices in the Laboratory[3].

Causality-Driven Risk Assessment

Before selecting PPE or initiating experimental workflows, we must understand the physical and chemical nature of the substance to anticipate its behavior in an open environment:

  • Physical State & Morphology: This compound typically presents as a fine, light-brown to off-white crystalline powder. Causality: Due to their low bulk density, fine organic powders are highly susceptible to static charge accumulation and aerosolization during weighing. This necessitates stringent respiratory and mucosal barrier controls[4].

  • Chemical Functionality: The dual presence of a carboxylic acid and a methoxycarbonyl (ester) group on a lipophilic indole scaffold facilitates rapid interaction with mucosal membranes. Causality: Upon contact with the moisture in eyes or the respiratory tract, the compound can cause localized pH shifts and cellular irritation, leading to acute inflammatory responses[2].

Quantitative PPE & Engineering Control Matrix

Based on OSHA standards and laboratory best practices[5], the following quantitative safety parameters must be strictly adhered to when handling this compound.

Safety ParameterQuantitative SpecificationEquipment / Action RequiredJustification (Causality)
Hand Protection ≥0.11 mm thicknessDouble-layered Nitrile GlovesNitrile provides robust resistance to solid organic acids. Double gloving prevents chemical transfer to the skin during doffing.
Ventilation 80–100 fpm face velocityClass II Chemical Fume HoodMaintains continuous negative pressure to capture aerosolized micro-dust particles during transfer[5].
Respiratory 95% to 99.97% filtrationN95 or P100 Particulate RespiratorMandatory if handling outside of a certified fume hood to prevent inhalation of irritant indole powder[2].
Eye/Face ANSI Z87.1 CompliantChemical Splash GogglesStandard safety glasses have gaps; splash goggles prevent micro-dust particles from settling on the cornea.
Spill Response < 50g (Minor Spill)Damp absorbent wipe downDry sweeping aerosolizes the powder; moisture traps the particulates and neutralizes inhalation risks[4].

Operational Workflow: Handling & Weighing Methodology

Do not merely execute steps; understand that every action in this protocol is designed as a self-validating check to minimize dust generation and static transfer.

Step 1: Environmental Preparation & System Verification

  • Verify the chemical fume hood monitor displays a face velocity of 80-100 feet per minute (fpm).

  • Clear the hood of unnecessary clutter. Causality: Clutter creates aerodynamic turbulence, which can pull aerosolized powder out of the hood and into the researcher's breathing zone.

  • Place an anti-static weighing boat on the analytical balance. Use an anti-static gun (e.g., Zerostat) on the spatula and boat. Causality: Indole powders carry static charges, causing them to "jump" and contaminate the balance area. Neutralizing the charge ensures an accurate, clean transfer.

Step 2: Chemical Transfer

  • Don all required PPE (Goggles, double nitrile gloves, flame-resistant lab coat).

  • Open the reagent bottle slowly inside the fume hood. Causality: Rapid opening creates a pressure differential that can expel a dust cloud.

  • Use a grounded, stainless-steel spatula for the transfer. Record the mass, then immediately cap the source bottle to minimize ambient moisture absorption.

Step 3: Decontamination & Doffing

  • Wipe down the balance, spatulas, and hood surface with a damp paper towel (using water or 70% ethanol).

  • Remove the outer layer of gloves inside the hood, turning them inside out to trap any residual powder, and dispose of them in the solid hazardous waste container.

Spill Response and Disposal Plan

  • Solid Spill Cleanup: Never use a dry brush or broom. Gently cover the spilled powder with damp absorbent paper to suppress dust generation. Carefully scoop the damp material into a wide-mouth polypropylene container. Wash the affected area thoroughly with soap and water[2].

  • Chemical Waste Segregation: Dispose of unreacted 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid, contaminated gloves, and wipe-down materials in a clearly labeled "Solid Organic Hazardous Waste" container. Causality: Do not mix this waste with strong oxidizing agents or strong bases, as incompatible mixing can lead to hazardous exothermic reactions[2].

Mandatory Visualization: Operational Safety Workflow

Operational_Workflow Assess 1. Risk Assessment Identify Dust/Irritation Hazards PPE 2. Don PPE Goggles, Nitrile Gloves, Lab Coat Assess->PPE Hood 3. Engineering Controls Transfer in Fume Hood (80-100 fpm) PPE->Hood Weigh 4. Anti-Static Weighing Use Grounded Spatula & Damp Wipe Hood->Weigh Waste 5. Waste Disposal Solid Organic Waste Segregation Weigh->Waste

Workflow for handling 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid safely.

References

Sources

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